5-Heptadecylresorcinol
Description
5-Heptadecylbenzene-1,3-diol has been reported in Hordeum vulgare, Secale cereale, and other organisms with data available.
Structure
2D Structure
Properties
IUPAC Name |
5-heptadecylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGNINPPDHJETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920522 | |
| Record name | 5-heptadecyl-1,3-Benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Heptadecyl-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41442-57-3 | |
| Record name | 5-Heptadecylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41442-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Heptadecylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041442573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-heptadecyl-1,3-Benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Heptadecylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HEPTADECYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXE8ZPJ5XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Heptadecyl-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 - 93 °C | |
| Record name | 5-Heptadecyl-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Ubiquitous Presence of 5-Heptadecylresorcinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Immediate Release
A deep dive into the natural origins and analytical methodologies for 5-heptadecylresorcinol, a phenolic lipid with growing interest in the scientific community. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of its natural abundance, tissue-specific distribution, and detailed experimental protocols for its study.
This compound (C17:0), a member of the alkylresorcinol family, is a phenolic lipid that has garnered significant attention for its potential biological activities. Understanding its natural distribution is paramount for harnessing its therapeutic potential. This document provides a technical overview of the primary natural sources of this compound, its distribution within these sources, and detailed methodologies for its extraction and analysis.
Natural Sources and Distribution
This compound is predominantly found in the plant kingdom, with particularly high concentrations in the outer layers of cereal grains. It is a key component of the complex mixture of alkylresorcinols that characterize whole-grain wheat, rye, and barley. The distribution of this compound is not uniform within the grain; it is concentrated in the bran, specifically in the testa and inner pericarp, with negligible amounts found in the endosperm and germ. This specific localization suggests a protective role for the compound in the grain.
Beyond the Poaceae family, alkylresorcinols have also been identified in other plant species. Furthermore, some bacterial species have been shown to produce alkylresorcinols, indicating a broader distribution in nature than previously understood.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound varies significantly depending on the natural source and the specific cultivar. The following table summarizes the quantitative data available in the scientific literature. It is important to note that many studies report the total alkylresorcinol content, with this compound being one of several homologues.
| Natural Source | Sample Type | Total Alkylresorcinol (AR) Content (mg/kg dry matter) | This compound (C17:0) Content/Percentage | Reference |
| Wheat (Triticum aestivum) | Whole Grain | 227 - 639 | Ratio of C17:0/C21:0 is ~0.1 | [1] |
| Bran | Up to 3000 | - | [2] | |
| Rye (Secale cereale) | Whole Grain | ~1100 | Ratio of C17:0/C21:0 is ~1.0-1.4; C17:0 comprises 23-25% of total ARs | [2][3] |
| Barley (Hordeum vulgare) | Whole Grain | 40 - 110 | - | [4] |
| Tritordeum | Whole Grain | 672.5 - 1408.9 | - | [5][6] |
| Spelt (Triticum spelta) | Whole Grain | 580 - 820 | - | [6] |
| Emmer (Triticum dicoccum) | Whole Grain | 580 - 820 | - | [6] |
| Einkorn (Triticum monococcum) | Whole Grain | 580 - 820 | - | [6] |
Experimental Protocols
Accurate quantification and characterization of this compound require robust experimental protocols. The following sections detail the methodologies for extraction, purification, and analysis as cited in the literature.
Extraction and Purification of Alkylresorcinols from Wheat Bran
This protocol is adapted from methodologies described for the extraction and purification of alkylresorcinols for analytical purposes.
1. Extraction:
-
Solvent System: A mixture of n-hexane and chloroform (1:1, v/v) is a commonly used solvent system for the initial extraction. Acetone is also frequently employed and shows high affinity for alkylresorcinols.[6][7]
-
Procedure:
-
Weigh 10 g of finely ground wheat bran.
-
Add 40 mL of the chosen solvent system (e.g., n-hexane:chloroform, 1:1, v/v).
-
Stir the mixture at room temperature for 1 hour in the dark.
-
Filter the mixture to separate the solid bran from the solvent extract.
-
Remove the solvent from the filtrate using a rotary evaporator at a temperature of 37°C to obtain the lipid fraction.[6]
-
2. Solid-Phase Extraction (SPE) for Purification:
-
SPE Cartridge: A Strata NH2-SPE cartridge is suitable for the purification of alkylresorcinols.[6]
-
Procedure:
-
Dissolve the lipid fraction obtained from the extraction step in 10 mL of n-hexane.
-
Condition the SPE cartridge with 10 mL of n-hexane.
-
Load 1 mL of the dissolved lipid fraction onto the conditioned cartridge.
-
Elute and discard interferents using the following solvent sequence:
-
10 mL of n-hexane:diethyl ether (98:2, v/v)
-
20 mL of n-hexane:ethyl acetate (96:4, v/v)
-
10 mL of n-hexane:ethyl acetate (5:95, v/v)
-
-
Elute the alkylresorcinols with 10 mL of n-hexane:ethyl acetate (5:95, v/v) followed by 5 mL of methyl tert-butyl ether (MTBE).
-
Combine the alkylresorcinol-containing fractions and dry under a vacuum.[6]
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound and other alkylresorcinol homologues.
1. Derivatization (Silylation):
-
Reagents: Pyridine and a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v).[6]
-
Procedure:
-
To the dried, purified alkylresorcinol extract, add 100 µL of pyridine and 200 µL of the BSTFA:TMCS mixture.
-
Stir the mixture slowly at 40°C for 20 minutes.
-
Evaporate the solvents under a stream of nitrogen.
-
Resuspend the derivatized alkylresorcinols in 100 µL of n-hexane for injection into the GC-MS.[6]
-
2. GC-MS Conditions:
-
Column: A capillary column suitable for the separation of lipids, such as a DB-5HT (5%-phenyl)-methylpolysiloxane column (30 m x 0.250 mm x 0.10 µm).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 375°C at a rate of 10°C/min.
-
Hold at 375°C for 15 minutes.[8]
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Full-scan (m/z 50–610) for identification and Selected Ion Monitoring (SIM) for quantification of target ions for specific alkylresorcinol homologues.[8]
-
Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry offers a sensitive and specific method for the analysis of alkylresorcinols without the need for derivatization.
-
Column: A reversed-phase column such as a Kromasil C18-5 (250 x 4.6 mm) is effective.[9]
-
Mobile Phase: A gradient of methanol and water is typically used.[10]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the analysis of relatively nonpolar compounds like alkylresorcinols.[9]
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-500.[9]
-
Signaling Pathways and Logical Relationships
Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of alkylresorcinols. One significant finding is the interaction of 5-alkylresorcinols with inflammatory signaling pathways.
A study on the effect of 5-alkylresorcinols on colorectal cancer cells has demonstrated their ability to suppress the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MYD88)/Nuclear factor kappa B (NF-κB) signaling pathway.[5] This pathway is a key regulator of the inflammatory response.
This technical guide provides a foundational understanding of this compound's presence in nature and the methodologies to study it. The compiled data and detailed protocols aim to facilitate further research into the promising biological activities of this and other alkylresorcinols. As research progresses, a deeper understanding of the signaling pathways modulated by these compounds will undoubtedly unlock new avenues for therapeutic development.
References
- 1. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of 5-alkylresorcinol on progression of colorectal cancer by activating HCLS1 and suppressing TLR4/MYD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 5-Alkylresorcinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Alkylresorcinols (ARs) are a class of amphiphilic phenolic lipids characterized by a 1,3-dihydroxybenzene (resorcinol) polar head and a non-polar alkyl side chain, which is typically odd-numbered.[1] First identified in the early 20th century, these compounds have garnered significant scientific interest due to their unique distribution in nature and their diverse range of biological activities.[2][3] Initially explored for their chemical properties, the focus of AR research has shifted towards their roles as biomarkers for whole-grain intake, their potential health benefits, and their mechanisms of action at a cellular and molecular level.[4][5] This guide provides a comprehensive overview of the discovery, history, natural occurrence, and evolving understanding of the biological significance of 5-alkylresorcinols.
Discovery and Historical Progression
The history of 5-alkylresorcinols is rooted in the chemical analysis of natural products. While early observations of similar phenolic lipids were made in various plant extracts, the systematic identification and characterization of 5-alkylresorcinols from cereal grains marked a significant milestone. Research in this area has progressed from simple isolation and structural elucidation to complex investigations into their biosynthesis, metabolism, and physiological effects.
-
Early 20th Century: Initial investigations into the chemical constituents of rye and wheat bran led to the discovery of these phenolic lipids.
-
Mid-20th Century: Improved analytical techniques allowed for the precise identification of the resorcinol core and the varying lengths of the alkyl side chain.
-
Late 20th Century: The biological activities of ARs, such as their antimicrobial and antioxidant properties, began to be explored.[2]
-
21st Century: The focus has expanded to include their role as biomarkers for whole-grain intake, their potential anticancer properties, and their interaction with cellular signaling pathways.[4][6] Increasing evidence from human intervention trials suggests that ARs are the most promising biomarkers of whole grain wheat and rye intake.[1]
Natural Occurrence and Distribution
5-Alkylresorcinols are found in a limited number of biological sources, including specific families of higher plants, as well as some fungi, bacteria, and sponges.[1][2][7] In the plant kingdom, they are most notably abundant in the outer layers (bran) of cereal grains such as wheat, rye, and triticale.[8][9] The concentration and homologue composition of ARs can vary significantly between species and even between different cultivars of the same species.[9]
Table 1: Concentration of 5-Alkylresorcinols in Various Natural Sources
| Source | Total ARs Concentration (μg/g dry weight) | Predominant Homologues (Alkyl Chain Length) | Reference(s) |
| Cereals | |||
| Rye Bran | 2034 - 4800 | C17:0, C19:0, C21:0 | [1][9] |
| Wheat Bran | 2600 - 4100 | C19:0, C21:0, C23:0 | [1][4] |
| Triticale | High | C17:0, C19:0, C21:0 | [1] |
| Barley | Low | C21:0, C23:0, C25:0 | [1] |
| Other Plants | |||
| Quinoa (Chenopodium quinoa) | Moderate | Branched-chain ARs, C17:0-i, C19:0-a | [10] |
| Cashew Nut Shell (Anacardium occidentale) | High (20% of phenolic lipids) | C15:1, C15:2, C15:3 | [1] |
| Mango (Mangifera indica) | Present in peels and pulp | Not specified | [1] |
| Microorganisms | |||
| Azotobacter species | Main constituent of cyst outer shell | Not specified | [1] |
| Pseudomonas species | DB-2073 (2-n-hexyl-5-n-propylresorcinol) | C3:0, C6:0 | [1] |
| Green Microalga (Apatococcus constipatus) | Varies by strain | C19:0, C21:0, C23:0 | [11] |
| Marine Organisms | |||
| Sponge (Haliclona sp.) | Present | C13 to C21 | [12] |
| Bryozoan (Schizomavella mamillata) | Schizols A-F (derivatives) | Phenylnonenyl and other complex chains | [12] |
Note: The homologue notation C##:# refers to the number of carbon atoms and the number of double bonds in the alkyl side chain. 'i' denotes an iso-branched chain and 'a' denotes an anteiso-branched chain.
Biological Activities and Research Milestones
The unique amphiphilic structure of 5-alkylresorcinols allows them to interact with cell membranes and various enzymes, leading to a wide array of biological activities.[6] In vitro studies have been crucial in elucidating these effects, although in vivo research is ongoing to confirm their physiological relevance.
Table 2: Summary of Key Biological Activities of 5-Alkylresorcinols
| Biological Activity | Assay/Model System | Effective Concentration / IC₅₀ | Key Findings | Reference(s) |
| Antiproliferative | PC-3 prostate cancer cells | IC₅₀ = 13.3 - 55.6 µg/mL | Extracts rich in oxygenated ARs showed higher activity. | [13][14] |
| HCT-116 & HT-29 colon cancer cells | Not specified | ARs from wheat bran inhibit cell proliferation. | [15] | |
| MCF-7, H-460, SF-268 cancer cell lines | Not specified | ARs showed stronger inhibitory effects than Adriamycin. | [2] | |
| Antioxidant | H₂O₂-induced HT22 neuronal cells | 80 µg/mL | Alleviated cell death and reduced ROS levels via the Nrf2/ARE pathway. | [16] |
| Enzyme Inhibition | General in vitro assays | IC₅₀ ≈ 3 - 100 µmol/L | Inhibition of various enzymes, including lipoxygenases. | [6] |
| Membrane Interaction | Adipocyte cell models | 34 - 38 µmol/L | Significant effects on lipolysis observed. | [6] |
Key Experimental Protocols
The following sections detail standardized methodologies for the extraction, quantification, and biological evaluation of 5-alkylresorcinols.
Extraction of 5-Alkylresorcinols from Wheat Bran
This protocol is based on ultrasound-assisted extraction (UAE), which has been shown to be efficient in yielding high concentrations of bioactive ARs.[13][14]
Materials and Reagents:
-
Ground wheat bran
-
Acetone (analytical grade)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Vials for sample storage
Procedure:
-
Weigh 5.00 g of ground wheat bran into a suitable flask.
-
Add 50 mL of acetone to achieve a 10:1 (v/w) solvent-to-solid ratio.[14]
-
Place the flask in an ultrasonic bath and sonicate for 10-20 minutes.[14][17]
-
After sonication, transfer the mixture to a centrifuge tube and centrifuge to pellet the solid material.
-
Decant the supernatant (the acetone extract) into a round-bottom flask.
-
Concentrate the extract to dryness using a rotary evaporator under reduced pressure.
-
Re-dissolve the dried residue in a known volume of a suitable solvent (e.g., acetone or ethyl acetate) for analysis or bioassays.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is commonly used for the separation and quantification of different AR homologues.[18]
Sample Preparation:
-
Take an aliquot of the AR extract.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize the hydroxyl groups of the resorcinol ring, making the compounds more volatile for GC analysis.
-
Incubate at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization.
GC-MS Parameters:
-
GC System: HP 6890 Series or equivalent.[18]
-
Column: Restec RTX-5 (30 m × 0.25 mm, 0.1 μm) or similar non-polar column.[18]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[18]
-
Injection: 1 µL injection volume with a split ratio (e.g., 20:1).[18]
-
Oven Temperature Program: Start at 60°C, ramp up to 320°C at 17.3°C/min, and hold for an extended period (e.g., 45 min) to elute all long-chain homologues.[18]
-
MS Detector: 5973 mass selectivity detector or equivalent.[18]
-
Ionization Mode: Electron Impact (EI).[18]
-
Quantification: Use an external standard calibration curve with known concentrations of AR standards. An internal standard (e.g., methyl behenate) can be added before extraction to correct for recovery.[18][19]
Antiproliferative Activity Assessment using MTT Assay
This colorimetric assay is a standard method to assess cell viability and cytotoxicity.[14]
Materials and Reagents:
-
Cancer cell line (e.g., PC-3 prostate cancer cells).[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
AR-enriched extract.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Seed cells at a density of 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[14]
-
Remove the medium and replace it with serum-free medium containing increasing concentrations of the AR extract (e.g., 0.5–500 µg/mL).[14] Include negative (vehicle) and positive (e.g., curcumin) controls.
-
Incubate the cells with the extracts for a specified period (e.g., 24-48 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control and determine the IC₅₀ value (the concentration of extract that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
Recent research has begun to unravel the molecular mechanisms underlying the biological effects of 5-alkylresorcinols. One key area of investigation is their antioxidant activity, which has been linked to the activation of the Nrf2/ARE signaling pathway.
Nrf2/ARE Antioxidant Signaling Pathway
In response to oxidative stress, ARs have been shown to promote the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's endogenous antioxidant defense system.[16]
References
- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]
- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research advances in the analytical techniques and biological activities of alkylresorcinols [sf1970.cnif.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Present Status and Perspectives on the Use of Alkylresorcinols as Biomarkers of Wholegrain Wheat and Rye Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 5-n-Alkylresorcinols from the green microalga Apatococcus constipatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Alkylresorcinol Derivatives from the Bryozoan Schizomavella mamillata: Isolation, Synthesis, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Human Intervention Study: Alkylresorcinol Metabolites as Potential Biomarkers for Grain Intake and the Occurrence of Alkylresorcinols in Commonly Consumed Foods in the German Retail Sector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
5-Heptadecylresorcinol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Heptadecylresorcinol, a naturally occurring phenolic lipid with significant potential in various research and therapeutic areas. This document outlines its chemical properties, biological activities, and relevant experimental data to support further investigation and drug development efforts.
Core Chemical and Physical Properties
This compound, a member of the alkylresorcinol family, is characterized by a resorcinol moiety (1,3-dihydroxybenzene) with a 17-carbon alkyl chain attached at the 5th position.[1] This amphiphilic structure, featuring a hydrophilic phenolic head and a long hydrophobic aliphatic tail, is crucial to its biological interactions, particularly with cell membranes.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41442-57-3 | [1][2][3][4][5] |
| Molecular Formula | C₂₃H₄₀O₂ | [1][2][3][6][7] |
| Molecular Weight | 348.56 g/mol | [5][7] |
| IUPAC Name | 5-heptadecylbenzene-1,3-diol | [1][2][4] |
| Synonyms | 5-Heptadecyl-1,3-benzenediol, 5-n-Heptadecylresorcinol | [2][3][5] |
| Physical Form | Solid | [3] |
| Melting Point | 91-93 °C | [3] |
| Boiling Point | 478.0 ± 15.0 °C at 760 mmHg | [3] |
| Solubility | Limited water solubility | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Biological Significance and Therapeutic Potential
This compound is predominantly found in the outer layers of cereal grains such as wheat and rye, and its presence in biological samples is considered a biomarker for whole-grain consumption.[1] Research has indicated its potential as an antineoplastic agent.[2][3] Its role as a plant metabolite is also recognized.[2][3]
Experimental Protocols
Detailed experimental methodologies are critical for the accurate investigation of this compound. The following outlines a general workflow for the extraction and analysis of this compound from a biological matrix, which can be adapted based on specific research needs.
Methodology Details:
-
Sample Preparation: A known quantity of the biological matrix (e.g., 1 gram of whole-grain flour) is homogenized in a suitable organic solvent, such as ethyl acetate, to extract the lipophilic compounds.
-
Extraction: The homogenate is subjected to centrifugation to separate the solid debris from the solvent containing the extracted compounds.
-
Solvent Evaporation and Reconstitution: The supernatant is carefully collected, and the solvent is evaporated under a gentle stream of nitrogen. The dried extract is then reconstituted in a mobile phase appropriate for chromatographic analysis (e.g., methanol/water mixture).
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 column. A gradient elution profile is typically employed to achieve optimal separation of this compound from other matrix components.
-
Detection and Quantification: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification. Multiple Reaction Monitoring (MRM) mode is often used for its high selectivity and sensitivity.
Potential Signaling Pathway Interactions
While the precise signaling pathways modulated by this compound are still under active investigation, its structural similarity to other phenolic lipids suggests potential interactions with pathways involved in cellular proliferation and apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound, based on its reported antineoplastic properties.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and conceptual frameworks are intended to facilitate further research into its mechanism of action and to support the development of novel therapeutic strategies.
References
- 1. This compound (41442-57-3) for sale [vulcanchem.com]
- 2. This compound | C23H40O2 | CID 181700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Exposome-Explorer - 5-n-Heptadecylresorcinol (C17:0) (Compound) [exposome-explorer.iarc.fr]
- 5. This compound analytical standard | 41442-57-3 [sigmaaldrich.com]
- 6. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]
- 7. GSRS [gsrs.ncats.nih.gov]
Solubility Profile of 5-Heptadecylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 5-Heptadecylresorcinol, a naturally occurring phenolic lipid with significant therapeutic potential. Understanding the solubility of this compound is critical for its extraction, formulation, and delivery in research and pharmaceutical applications. This document compiles available solubility data, details common experimental methodologies for its determination, and provides visual representations of its molecular characteristics and experimental workflows.
Core Concepts in Solubility
This compound's structure, featuring a polar resorcinol (1,3-dihydroxybenzene) head and a long, non-polar C17 alkyl tail, defines its amphiphilic nature. This duality governs its solubility, leading to limited solubility in water and a preference for organic solvents. Its solubility behavior is a key determinant of its bioavailability and efficacy in biological systems.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this table also includes qualitative descriptions from technical datasheets.
| Solvent | Chemical Formula | Type | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (286.89 mM)[1] | Not Specified | Ultrasonic assistance may be required for dissolution[1]. |
| Water | H₂O | Polar Protic | Limited / Low[2] | Not Specified | The long hydrophobic alkyl chain significantly reduces aqueous solubility. |
| Chloroform | CHCl₃ | Non-Polar | Soluble | Not Specified | Qualitative data from chemical suppliers. |
| Dichloromethane | CH₂Cl₂ | Non-Polar | Soluble | Not Specified | Qualitative data from chemical suppliers. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Not Specified | Qualitative data from chemical suppliers. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | Qualitative data from chemical suppliers. |
| n-Hexane | C₆H₁₄ | Non-Polar | Partially Soluble | Not Specified | Used in extraction processes from natural sources. |
| Methanol | CH₄O | Polar Protic | Partially Soluble | Not Specified | Used in extraction and chromatographic separation. |
Note: The lack of extensive, publicly available quantitative solubility data highlights a gap in the comprehensive physicochemical characterization of this compound and presents an opportunity for further research.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental component of physicochemical analysis. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is highly recommended for obtaining reliable data for poorly water-soluble substances like this compound.
Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a solute in a saturated solution in equilibrium with an excess of the solid compound.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid ensures that a saturated solution is formed.
-
Equilibration: The container is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established through preliminary experiments.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of the excess solid. The supernatant is then carefully separated from the undissolved solid, typically by centrifugation at the same temperature to avoid any change in solubility.
-
Dilution and Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL or mol/L.
The following diagram illustrates the workflow of the shake-flask solubility determination method.
References
In Vitro Antioxidant Activity of 5-Heptadecylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Heptadecylresorcinol, a naturally occurring phenolic lipid belonging to the class of alkylresorcinols, has garnered significant interest for its potential health benefits, including its antioxidant properties. Found in the bran of whole grains like rye and wheat, this compound is characterized by a resorcinol ring substituted with a 17-carbon alkyl chain. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development.
Quantitative Antioxidant Activity
Direct quantitative data for this compound across a range of standardized antioxidant assays is limited in the current scientific literature. However, studies on closely related alkylresorcinols, such as olivetol, provide valuable insights into its potential activity. It is important to note that while the general antioxidant behavior is expected to be similar, the length of the alkyl chain can influence the lipophilicity and, consequently, the activity in different assay systems.
General findings suggest that long-chain alkylresorcinols, including this compound, exhibit modest activity in radical scavenging assays like DPPH and FRAP.[1] Their lipophilic nature, however, makes them more effective in protecting against lipid peroxidation within biological membranes.[1]
Table 1: Comparative Antioxidant Activity of an Alkylresorcinol (Olivetol) in Radical Scavenging Assays
| Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| DPPH | Olivetol | 17.77 | BHT | 7.61 |
| ABTS | Olivetol | 1.94 | BHT | 2.06 |
Note: Data presented is for Olivetol, a related alkylresorcinol, and is intended to be indicative of the potential activity of this compound. BHT (Butylated hydroxytoluene) is a standard synthetic antioxidant.
Experimental Protocols
This section details the methodologies for key in vitro antioxidant assays relevant to the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the this compound solution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Include a blank and a positive control (e.g., Trolox).
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the this compound solution.
-
Add 190 µL of the FRAP reagent to each well.
-
Include a blank and a standard curve using a known concentration of FeSO₄·7H₂O.
-
Incubate the plate at 37°C for a specified time (e.g., 4 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).
-
Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of various concentrations of the this compound solution.
-
Add 150 µL of the fluorescein working solution to each well.
-
Include a blank and a standard curve using Trolox.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement:
-
Immediately begin recording the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The antioxidant capacity is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as Trolox equivalents.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the described antioxidant assays.
Signaling Pathway: SIRT3/FOXO3a Activation
This compound has been shown to exert its antioxidant effects, at least in part, through the activation of the SIRT3/FOXO3a signaling pathway. This pathway plays a crucial role in cellular stress resistance and longevity.
Conclusion
This compound demonstrates notable in vitro antioxidant activity, particularly in systems that model lipid peroxidation, which is consistent with its lipophilic character. While its direct radical scavenging activity in assays like DPPH and FRAP may be moderate compared to some standards, its ability to upregulate the endogenous antioxidant defense system through the SIRT3/FOXO3a signaling pathway highlights a potentially significant mechanism of action. This indirect antioxidant effect, leading to the increased expression of key antioxidant enzymes, suggests that this compound could play a valuable role in mitigating oxidative stress-related conditions. Further research is warranted to fully elucidate its quantitative antioxidant capacity and to explore its therapeutic potential in vivo.
References
An In-Depth Technical Guide to the Anti-inflammatory Mechanism of Action of 5-Heptadecylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Heptadecylresorcinol (AR-C17), a naturally occurring phenolic lipid found in whole grains, has garnered significant attention for its diverse health benefits, including potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of AR-C17. It delves into its multifaceted actions, including the direct inhibition of key inflammatory enzymes, modulation of pivotal signaling pathways such as NF-κB and Sirtuin 3 (Sirt3), and its role in mitigating mitochondrial dysfunction. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of this compound in inflammatory diseases.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of chronic diseases. This compound, a major homolog of alkylresorcinols, has emerged as a promising natural compound with significant anti-inflammatory, antioxidant, and anti-cancer activities.[1] This guide synthesizes the current scientific understanding of how this compound exerts its anti-inflammatory effects at the molecular and cellular levels.
Core Anti-inflammatory Mechanisms
The anti-inflammatory action of this compound is not attributed to a single mechanism but rather a synergistic interplay of multiple molecular interventions.
Inhibition of Pro-inflammatory Enzymes: Cyclooxygenases (COX)
A primary and well-established mechanism of this compound's anti-inflammatory activity is its ability to directly inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.
Studies on analogs of this compound have demonstrated potent inhibitory activity against both COX-1 and COX-2. This dual inhibition is a significant attribute, as it can lead to a broad-spectrum anti-inflammatory effect.
Table 1: COX Inhibitory Activity of 5-Alkylresorcinol Analogs
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5-(11'Z-heptadecenyl)-resorcinol | COX-1 | 3.5 |
| COX-2 | 4.4 | |
| 5-(8'Z,11'Z-heptadecadienyl)-resorcinol | COX-1 | 1.9 |
| | COX-2 | 3.5 |
Data sourced from studies on closely related 5-alkylresorcinol analogs, providing strong evidence for the inhibitory potential of this compound.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Emerging evidence indicates that 5-Alkylresorcinols, with this compound as a major representative, can significantly suppress this pathway.
One study has shown that 5-Alkylresorcinols inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MYD88)/NF-κB signaling pathway.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators. The mechanism involves the suppression of p65 phosphorylation, a critical step in the activation and nuclear translocation of the NF-κB complex.
Activation of Sirtuin 3 (Sirt3) Signaling
Sirtuin 3 (Sirt3) is a crucial mitochondrial NAD+-dependent deacetylase that plays a vital role in maintaining mitochondrial health and regulating cellular metabolism. Several studies have highlighted the ability of this compound to upregulate Sirt3 expression and activity.[2][3] This activation of Sirt3 contributes significantly to the anti-inflammatory effects of AR-C17 through several mechanisms:
-
Mitochondrial Dysfunction Mitigation: By activating Sirt3, this compound helps to preserve mitochondrial function, reduce the production of mitochondrial reactive oxygen species (ROS), and enhance autophagy, thereby preventing the activation of inflammatory pathways triggered by mitochondrial stress.[3]
-
Metabolic Reprogramming: Sirt3 activation can influence metabolic pathways in immune cells, potentially shifting them towards a less inflammatory phenotype.
While the direct deacetylation of NF-κB components by Sirt3 is an area of ongoing research, the established role of Sirt3 in reducing oxidative stress and maintaining mitochondrial integrity indirectly suppresses NF-κB activation.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, are critical signaling cascades that regulate a wide range of cellular processes, including inflammation. While direct studies on the effect of this compound on these pathways are limited, its known upstream effects on TLR4 and Sirt3 suggest a potential for MAPK modulation. Further research is warranted to elucidate the precise interactions of this compound with the JNK, ERK, and p38 MAPK pathways.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and its analogs.
Table 2: Summary of In Vitro Anti-inflammatory Activity
| Assay | Target/Parameter | Compound | IC50 / Effect | Reference |
|---|---|---|---|---|
| COX Inhibition | COX-1 | 5-(11'Z-heptadecenyl)-resorcinol | 3.5 µM | [4] |
| COX-2 | 5-(11'Z-heptadecenyl)-resorcinol | 4.4 µM | [4] | |
| COX-1 | 5-(8'Z,11'Z-heptadecadienyl)-resorcinol | 1.9 µM | [4] | |
| COX-2 | 5-(8'Z,11'Z-heptadecadienyl)-resorcinol | 3.5 µM | [4] | |
| NF-κB Signaling | p-p65 expression | 5-Alkylresorcinols | Significant inhibition | [1] |
| Cytokine Production | TNF-α, IL-6, IL-1β | Data not available | - | - |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory mechanisms of this compound.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid.
-
Procedure:
-
The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the reaction.
-
The formation of the colored product is measured spectrophotometrically at a specific wavelength.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (a sulfated polysaccharide) into the plantar surface of the rat's hind paw induces a localized inflammatory response characterized by edema.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The treatment groups receive this compound orally or intraperitoneally at various doses prior to carrageenan injection.
-
The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
-
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Culture: Macrophages (e.g., RAW 264.7) or other relevant cell lines are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.
-
Protein Extraction: Total cellular or nuclear proteins are extracted from the treated cells.
-
SDS-PAGE and Electrotransfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, total p65, IκBα, p-JNK, total JNK) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry.
Conclusion and Future Directions
This compound exhibits a robust and multi-targeted anti-inflammatory profile. Its ability to inhibit COX enzymes, suppress the pivotal NF-κB signaling pathway, and activate the protective Sirt3 pathway underscores its significant therapeutic potential. The collective evidence suggests that this compound could be a valuable lead compound for the development of novel anti-inflammatory agents.
Future research should focus on:
-
Elucidating the direct effects of this compound on the JNK, ERK, and p38 MAPK signaling pathways.
-
Conducting comprehensive dose-response studies to determine the IC50 values for the inhibition of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Performing in vivo studies in various chronic inflammatory disease models to validate its therapeutic efficacy.
-
Investigating the potential for synergistic effects when combined with other anti-inflammatory agents.
This in-depth technical guide provides a solid foundation for the continued exploration and development of this compound as a novel therapeutic agent for a range of inflammatory disorders.
References
- 1. Protective effects of this compound against adipocyte mitochondrial dysfunction through upregulation of Sirt3-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pathway in neurocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-Heptadecylresorcinol: A Technical Guide for Researchers
Introduction
5-Heptadecylresorcinol (AR-C17), a naturally occurring phenolic lipid found predominantly in the bran of whole grains like rye and wheat, is emerging as a compound of significant interest in the field of drug discovery and development.[1][2][3] Traditionally used as a biomarker for whole grain consumption, recent scientific investigations have unveiled a spectrum of potent therapeutic activities, positioning AR-C17 as a promising candidate for further preclinical and clinical evaluation. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its therapeutic applications, underlying mechanisms of action, and relevant experimental data.
Therapeutic Applications
Current research highlights the potential of this compound across several key therapeutic areas, including oncology, neuroprotection, and the management of metabolic and inflammatory disorders.
Anticancer Activity
This compound has demonstrated notable anti-proliferative effects in cancer cell lines. Studies have shown its ability to inhibit the growth of human triple-negative breast cancer MDA-MB-231 cells by inducing apoptosis and autophagy.[4]
Neuroprotective Effects
AR-C17 exhibits significant neuroprotective properties, primarily through the attenuation of oxidative stress and mitochondria-mediated apoptosis in neuronal cells.[5] Research suggests its potential in mitigating the pathological processes associated with neurodegenerative diseases.[5][6] In animal models of Alzheimer's disease, oral administration of AR-C17 has been shown to ameliorate cognitive impairments, reduce β-amyloid plaque accumulation, and decrease neuroinflammation.[7]
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant activities of this compound are central to its therapeutic potential. It has been shown to inhibit key inflammatory mediators and reduce oxidative damage.[8][9] Specifically, it can inhibit cyclooxygenase (COX)-1 and COX-2 enzymes.[8] Furthermore, AR-C17 has been observed to protect against oxidative damage by activating specific signaling pathways.[5]
Metabolic Regulation
AR-C17 has shown promise in addressing metabolic disorders. Studies indicate its ability to improve aging-associated hepatic fatty acid oxidation dysfunction and ameliorate high-fat diet-induced non-alcoholic fatty liver disease (NAFLD).[1][10] It has also been found to inhibit body weight gain and improve insulin resistance in obese mice.[10]
Mechanisms of Action
The therapeutic effects of this compound are underpinned by its interaction with several key cellular signaling pathways. A recurring theme in the research is the activation of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.
SIRT3-Mediated Pathways
AR-C17 has been shown to activate the SIRT3 signaling pathway, which plays a crucial role in its neuroprotective, metabolic, and anti-inflammatory effects.[1][2][5][7][11]
-
Neuroprotection: In neurocytes, AR-C17 activates the SIRT3/FOXO3a signaling pathway to attenuate oxidative damage and mitochondria-mediated apoptosis.[5][12] It also activates the SIRT3/superoxide dismutase 2 (SOD2) signaling pathway to reduce neuroinflammation.[7]
-
Metabolic Regulation: AR-C17 improves aging-associated hepatic fatty acid oxidation by regulating adipose SIRT3.[1][11][13] It also regulates the metabolism of thermogenic fat through a SIRT3-AMPK pathway.[14]
-
Adipocyte Function: In adipocytes, AR-C17 protects against mitochondrial dysfunction by upregulating SIRT3-mediated autophagy.[2]
Modulation of Apoptosis and Autophagy
In cancer cells, AR-C17 induces apoptosis by increasing intracellular reactive oxygen species (ROS), reducing mitochondrial membrane potential, and upregulating the Bax/Bcl-2 ratio.[4] It also activates autophagy, and the inhibition of this process enhances AR-C17-induced apoptosis.[4]
Anti-inflammatory Signaling
The anti-inflammatory effects of AR-C17 are partly attributed to its ability to inhibit COX-1 and COX-2 enzymes.[8] In the context of neuroinflammation, it has been shown to inhibit the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound.
| Therapeutic Area | Model System | Parameter | Value | Reference |
| Anti-inflammatory | In vitro | COX-1 IC50 | 3.5 µM | [8] |
| COX-2 IC50 | 4.4 µM | [8] | ||
| Neuroprotection | In vivo (APP/PS1 Mice) | Dosage | 150 mg/kg/day | [7] |
| Metabolic Regulation | In vivo (Aged Mice) | Dosage | 150 mg/kg/day | [1][13] |
| In vivo (HFD Mice) | Dosage (Low) | 30 mg/kg/day | [10] | |
| Dosage (High) | 150 mg/kg/day | [10] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research.
Cell Viability and Proliferation Assays
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay was used to measure the viability of MDA-MB-231 triple-negative breast cancer cells after treatment with this compound.[4]
-
Ki-67 Expression: Flow cytometry was employed to measure the expression of the proliferation marker Ki-67 in MDA-MB-231 cells.[4]
Apoptosis and Autophagy Analysis
-
Flow Cytometry: Apoptosis was assessed by flow cytometry to detect changes in cell populations.[4]
-
Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential were measured using flow cytometry.[4]
-
Western Blotting: The expression levels of apoptosis-related proteins (Bax, Bcl-2) and the autophagy marker LC3-II were determined by Western blotting.[4]
-
Autophagosome Formation: Flow cytometry was used to detect the formation of autophagosomes.[4]
Oxidative Stress Measurement
-
DCF-DA Fluorescence Probe Assay: Intracellular reactive oxygen species (ROS) levels were detected using the DCF-DA fluorescence probe.[4]
In Vivo Studies in Animal Models
-
Alzheimer's Disease Model: APP/PS1 transgenic mice were orally administered with 150 mg/kg/day of AR-C17 for 5 months to evaluate its effects on cognitive function, amyloid plaque accumulation, and neuroinflammation.[7]
-
Aging Model: 18-month-old C57BL/6J mice were given an oral dose of 150 mg/kg/day of AR-C17 for 8 weeks to study its impact on hepatic fatty acid oxidation.[1][13]
-
NAFLD Model: High-fat diet-induced non-alcoholic fatty liver disease was studied in mice treated with low (30 mg/kg/d) and high (150 mg/kg/d) doses of AR-C17.[10]
Anti-inflammatory Activity Assays
-
COX Inhibition Assay: The inhibitory activity of this compound on cyclooxygenase (COX)-1 and COX-2 was determined to assess its anti-inflammatory potential.[8]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the therapeutic actions of this compound.
Caption: AR-C17 activates the SIRT3/FOXO3a pathway, leading to improved mitochondrial function and reduced apoptosis.
Caption: Experimental workflow for assessing the anticancer activity of this compound on breast cancer cells.
References
- 1. This compound Improves Aging-Associated Hepatic Fatty Acid Oxidation Dysfunction via Regulating Adipose Sirtuin 3 [mdpi.com]
- 2. Protective effects of this compound against adipocyte mitochondrial dysfunction through upregulation of Sirt3-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin Enhances the Availability of this compound by Inhibiting the Expression of P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative Effect of this compound on MDA-MB-231 Triple-Negative Breast Cancer Cells [btbuspxb.com]
- 5. This compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pathway in neurocytes - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Effects of natural antioxidants in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Biomarker for Whole Grain Rye Consumption, Ameliorates Cognitive Impairments and Neuroinflammation in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory 5-(11'Z-heptadecenyl)- and 5-(8'Z,11'Z-heptadecadienyl)-resorcinols from mango (Mangifera indica L.) peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Improves Aging-Associated Hepatic Fatty Acid Oxidation Dysfunction via Regulating Adipose Sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correction: this compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pa ... - Food & Function (RSC Publishing) DOI:10.1039/D0FO90012E [pubs.rsc.org]
- 13. This compound Improves Aging-Associated Hepatic Fatty Acid Oxidation Dysfunction via Regulating Adipose Sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
5-Heptadecylresorcinol: A Comprehensive Technical Guide to its Role as a Biomarker for Whole Grain Consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whole grain consumption is consistently linked to a reduced risk of chronic diseases, including cardiovascular disease, type 2 diabetes, and certain cancers.[1] Accurately assessing whole grain intake in nutritional epidemiology and clinical trials, however, presents a significant challenge due to reliance on self-reported dietary data, which is prone to inaccuracies. The identification and validation of objective biomarkers of whole grain intake are therefore of paramount importance. Alkylresorcinols (ARs), a class of phenolic lipids found almost exclusively in the bran fraction of wheat and rye, have emerged as promising biomarkers.[2][3][4][5] This technical guide focuses on a specific AR homolog, 5-heptadecylresorcinol (C17:0), providing an in-depth overview of its utility as a biomarker, analytical methodologies for its quantification, and its underlying biological signaling pathways.
Data Presentation: Quantitative Relationship between Whole Grain Intake and Plasma this compound
The concentration of this compound and other alkylresorcinols in plasma directly correlates with the intake of whole grain wheat and rye. The following tables summarize quantitative data from key intervention studies, demonstrating the dose-dependent relationship.
Table 1: Plasma Alkylresorcinol Concentrations in Response to Controlled Whole Grain Interventions
| Study (Year) | Intervention Details | Duration | Analyte | Mean Plasma Concentration (nmol/L) |
| Landberg et al. (2008) | Refined cereal diet | 6 weeks | Total ARs | 45 ± 24 |
| Whole grain diet (mean AR intake: 87 mg/day) | 6 weeks | Total ARs | 134 ± 68 | |
| Ross et al. (2012) | Control (no dietary change) | 16 weeks | Total ARs | Baseline: 59.8, Week 16: 58.7 |
| 60 g whole grain/day | 16 weeks | Total ARs | Baseline: 57.9, Week 16: 92.4 | |
| 120 g whole grain/day (for final 8 weeks) | 16 weeks | Total ARs | Baseline: 55.4, Week 16: 105.1 | |
| Landberg et al. (2009) | 33 mg ARs/day from rye bran flakes | 1 week | Total ARs | 79 ± 29 |
| 66 mg ARs/day from rye bran flakes | 1 week | Total ARs | 123 ± 46 | |
| 131 mg ARs/day from rye bran flakes | 1 week | Total ARs | 191 ± 66 |
Table 2: Pharmacokinetic Properties of Alkylresorcinol Metabolites
Following consumption, alkylresorcinols are metabolized in the liver to 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA), which are then excreted in urine.[6]
| Metabolite | Time to Maximum Concentration (Tmax) | Half-life (t1/2) | Reference |
| DHBA | ~6 hours | 10.1 hours | [7] |
| DHPPA | ~6 hours | 16.3 hours | [7] |
Experimental Protocols
Accurate quantification of this compound and its metabolites is crucial for its validation and use as a biomarker. Below are detailed methodologies for their analysis in biological matrices.
Analysis of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the quantification of individual alkylresorcinol homologs, including this compound.
1. Sample Preparation and Extraction:
-
To 200 µL of plasma, add an internal standard (e.g., C20:0 alkylresorcinol).[2]
-
Incubate the sample to release ARs from lipoproteins.
-
Perform liquid-liquid extraction with diethyl ether.[2]
-
Evaporate the organic solvent under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a suitable solvent.
-
Apply the sample to an Oasis® MAX SPE cartridge for cleanup.
-
Wash the cartridge to remove interfering substances.
-
Elute the alkylresorcinols.
3. Derivatization:
-
Evaporate the eluate to dryness.
-
Add N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried residue.
-
Incubate at 80°C for 1.5-2 hours to form trimethylsilyl (TMS) ethers.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then to 320°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each AR homolog and the internal standard.
Analysis of Alkylresorcinol Metabolites (DHBA and DHPPA) in Urine by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of the major urinary metabolites of alkylresorcinols.
1. Sample Preparation:
-
To 100 µL of urine, add an internal standard (e.g., syringic acid).[8]
-
Perform enzymatic hydrolysis overnight at 37°C to deconjugate glucuronidated and sulfated metabolites.[9]
2. Extraction:
-
Acidify the sample with a suitable buffer.
-
Extract the metabolites with diethyl ether.[9]
-
Evaporate the organic phase to dryness.
3. HPLC Analysis:
-
HPLC System: Agilent 1100 series or equivalent.
-
Detector: Coulometric electrode array detector.[8]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., sodium acetate buffer, pH 5).
-
Flow Rate: 1.0 mL/min.
-
Detection: The coulometric detector is set to monitor the oxidation of the phenolic hydroxyl groups, providing high sensitivity and selectivity.
Mandatory Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic conversion of this compound into its primary urinary metabolites, DHBA and DHPPA.
Caption: Metabolic pathway of this compound.
This compound Signaling Pathway: Modulation of SIRT3
Recent research has elucidated a potential signaling pathway through which this compound may exert its beneficial health effects, involving the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[1][6]
Caption: this compound's proposed signaling via SIRT3.
Experimental Workflow for Biomarker Validation
The validation of this compound as a biomarker for whole grain intake follows a structured workflow.
Caption: Workflow for this compound biomarker validation.
Conclusion
This compound, as a component of the broader alkylresorcinol profile, stands as a robust and reliable biomarker for whole grain wheat and rye consumption. Its dose-dependent relationship with intake, coupled with well-established and validated analytical methods, provides researchers and clinicians with an objective tool to assess dietary patterns. Furthermore, emerging evidence of its engagement with cellular signaling pathways, such as the SIRT3 pathway, suggests that this compound may not only be a marker of intake but also a bioactive compound contributing to the health benefits of whole grains. Continued research into the biological functions of individual alkylresorcinol homologs will further enhance our understanding of the mechanisms underlying the protective effects of whole grain foods.
References
- 1. This compound Improves Aging-Associated Hepatic Fatty Acid Oxidation Dysfunction via Regulating Adipose Sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatographic-mass spectrometric method for the determination of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pathway in neurocytes - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Plasma pharmacokinetics of alkylresorcinol metabolites: new candidate biomarkers for whole-grain rye and wheat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of alkylresorcinol metabolites in urine by HPLC with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma alkylresorcinol metabolite, a biomarker of whole-grain wheat and rye intake, and risk of ischemic stroke: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 5-Heptadecylresorcinol from Wheat Bran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of 5-Heptadecylresorcinol, a member of the alkylresorcinol (AR) family, from wheat bran. Alkylresorcinols are bioactive phenolic lipids with recognized antioxidant and antiproliferative properties, making them of significant interest for pharmaceutical and nutraceutical applications.[1][2] This guide outlines various extraction methodologies, presents comparative quantitative data, and offers a visual representation of the general experimental workflow.
Introduction
This compound is one of the major saturated alkylresorcinol homologs found in the outer layers of cereal grains, particularly wheat bran.[3][4] Its potential health benefits have driven the development of efficient extraction and purification methods. The choice of extraction technique significantly influences the yield and purity of the final extract. This application note explores several common methods, including solvent extraction, Soxhlet extraction, and ultrasound-assisted extraction (UAE).
Quantitative Data Summary
The efficiency of different extraction methods can be compared based on the total yield of alkylresorcinols and the relative abundance of specific homologs like this compound. The following table summarizes quantitative data from a comparative study.
| Extraction Method | Total Alkylresorcinol Yield (mg/g of wheat bran) | Purity (%) | Percentage of this compound (C17:0) in Total ARs |
| Solvent Extraction with SPE Purification | 13.27 ± 0.66 | 85.70 ± 0.30 | 7.60 ± 0.04 |
Data adapted from a study by Lull et al. (2024).[3][5]
Another study comparing different extraction techniques found that ultrasound-assisted extraction (UAE), overnight solvent-assisted maceration (OSAM), and Soxhlet extraction with acetone yielded the highest concentrations of bioactive ARs.[1][2]
Experimental Protocols
Below are detailed protocols for three different methods of extracting this compound from wheat bran.
Protocol 1: Solvent Extraction followed by Solid-Phase Extraction (SPE) Purification
This method is suitable for obtaining a purified extract of alkylresorcinols.
Materials:
-
Wheat bran, ground
-
n-hexane (analytical grade)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata NH2)
-
Rotary evaporator
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Extraction:
-
Weigh 10 g of ground wheat bran.
-
Add 40 mL of a 1:1 (v/v) mixture of n-hexane and chloroform.
-
Stir the mixture for 1 hour at room temperature in the dark.[3][5]
-
Filter the mixture to separate the solid bran from the solvent extract.
-
Remove the solvent from the filtrate using a rotary evaporator at 37°C to obtain the lipid fraction.[3][5]
-
-
Purification by SPE:
-
Dissolve the lipid fraction in 10 mL of n-hexane.
-
Condition a Strata NH2-SPE cartridge with 10 mL of n-hexane.
-
Load 1 mL of the dissolved lipid fraction onto the conditioned SPE cartridge.
-
Elute and discard interfering compounds using a sequence of solvents with increasing polarity.
-
Elute the alkylresorcinols with 3 mL of methanol.[5]
-
Evaporate the methanol to obtain the purified alkylresorcinol extract.
-
Protocol 2: Soxhlet Extraction
This is a classic and exhaustive extraction method.
Materials:
-
Wheat bran, ground
-
Acetone (analytical grade)
-
Soxhlet extraction apparatus (including Soxhlet extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Place 5.00 g of ground wheat bran into a cellulose extraction thimble.[1]
-
Place the thimble inside the Soxhlet extractor.
-
Add 50 mL of acetone to the round-bottom flask.[1] The solvent-to-solid ratio should be 10:1 (v/w).[1]
-
Assemble the Soxhlet apparatus and heat the acetone to its boiling point.
-
Allow the extraction to proceed for a set duration (e.g., several hours).
-
After extraction, cool the apparatus and remove the round-bottom flask.
-
Evaporate the acetone using a rotary evaporator to obtain the crude extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance extraction efficiency and can reduce extraction time.
Materials:
-
Wheat bran, ground
-
Acetone (analytical grade)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Weigh 5.00 g of ground wheat bran and place it in a beaker.[1]
-
Add 50 mL of acetone (10:1 solvent-to-solid ratio).[1]
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate for a specific duration, for example, 10, 15, or 20 minutes.[1]
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant (the acetone extract).
-
Evaporate the acetone from the supernatant using a rotary evaporator to yield the extract.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and purification of this compound from wheat bran.
Caption: General workflow for the extraction and purification of this compound.
Further Analysis
The identification and quantification of this compound and other alkylresorcinol homologs in the final extract can be performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Mass Spectrometry (MS), or Gas Chromatography-Mass Spectrometry (GC-MS) after silylation.[1][5] These methods allow for the detailed characterization of the extract's composition.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Alkylresorcinols Isolated from Wheat Bran on the Oxidative Stability of Minced-Meat Models as Related to Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
Application Notes and Protocols for Ultrasound-Assisted Extraction of 5-Alkylresorcinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Alkylresorcinols (ARs) are a class of phenolic lipids predominantly found in the bran fraction of cereals like wheat, rye, and triticale. These amphiphilic molecules, characterized by a resorcinol (1,3-dihydroxybenzene) ring and a long alkyl side chain, have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, antiproliferative, and antimicrobial properties. As potential biomarkers for whole-grain intake and promising candidates for drug development, efficient extraction methods for ARs are crucial. Ultrasound-assisted extraction (UAE) has emerged as a rapid, efficient, and green alternative to conventional extraction techniques for obtaining high yields of bioactive ARs.
This document provides detailed application notes and protocols for the ultrasound-assisted extraction of 5-alkylresorcinols, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Comparison of Extraction Methods
The efficiency of ultrasound-assisted extraction (UAE) for 5-alkylresorcinols from wheat bran has been compared with other methods such as Soxhlet extraction and overnight solvent-assisted maceration (OSAM). The following table summarizes the quantitative yields of various AR homologs obtained using different extraction protocols.
| Extraction Method | Total ARs (µg/g) | C17:0 (µg/g) | C19:0 (µg/g) | C21:0 (µg/g) | C23:0 (µg/g) | C25:0 (µg/g) |
| UA-10 (UAE, 10 min) | 1058.4 ± 35.2 | 58.2 ± 2.1 | 389.5 ± 12.8 | 365.4 ± 9.7 | 145.7 ± 5.3 | 99.6 ± 4.5 |
| UA-15 (UAE, 15 min) | 1125.6 ± 41.8 | 62.1 ± 2.5 | 405.3 ± 13.5 | 380.1 ± 10.1 | 168.9 ± 6.1 | 109.2 ± 4.9 |
| UA-20 (UAE, 20 min) | 1189.2 ± 45.1 | 65.4 ± 2.8 | **41 |
Application Note: Purification of 5-Heptadecylresorcinol Using Reversed-Phase Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Heptadecylresorcinol (AR-C17) is a phenolic lipid belonging to the class of 5-alkylresorcinols.[1] It is naturally found in the outer layers of various cereal grains, such as wheat and rye, and is also present in mango peels.[2] As an active monomer, AR-C17 has garnered significant interest for its diverse health benefits, including antidiabetic, anti-inflammatory, and antitumor properties.[3][4] However, its therapeutic application is often limited by low natural abundance, challenges in purification, and poor water solubility, which affects its bioavailability.[3][5]
Column chromatography is a fundamental and widely applicable technique for isolating and purifying individual compounds from a mixture.[6][7] This method separates substances based on the differential partitioning of compounds between a stationary phase and a mobile phase.[8][9] For a lipophilic compound like this compound, characterized by a long C17 alkyl chain, reversed-phase chromatography is a particularly effective strategy.[2][10] In this approach, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, causing non-polar compounds to be retained longer.
This application note provides a detailed protocol for the purification of this compound from a crude extract using reversed-phase column chromatography.
Experimental Protocol
This protocol outlines the purification of this compound using a C18-functionalized silica gel stationary phase. The methodology is based on established principles of reversed-phase chromatography for separating alkylresorcinols.[10]
1. Materials and Equipment
-
Stationary Phase: Octadecyl-functionalized (C18) silica gel (50 µm particle size is recommended for low-pressure liquid chromatography).
-
Solvents (HPLC Grade):
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Acetone
-
Hexane
-
-
Crude Extract: A pre-extracted sample containing this compound. The compound is soluble in solvents like DMSO, acetone, and ethyl acetate.[11]
-
Glass Chromatography Column: Appropriate size for the amount of sample to be purified.
-
Fraction Collector or Test Tubes/Beakers: For collecting eluent fractions.
-
Rotary Evaporator: For solvent removal post-purification.
-
Thin-Layer Chromatography (TLC) Plates (C18-functionalized): For monitoring the separation.
-
Analytical Balance, Spatulas, Beakers, and other standard laboratory glassware.
2. Mobile Phase Preparation
Prepare a series of methanol-water solvent mixtures to be used as the mobile phase (eluent). A stepwise gradient is often effective for separating compounds with different polarities.[12]
-
Eluent A: 80:20 Methanol:Water (v/v)
-
Eluent B: 90:10 Methanol:Water (v/v)
-
Eluent C: 95:5 Methanol:Water (v/v)
-
Eluent D: 100% Methanol
3. Column Packing (Wet Method)
-
Insert a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[13] Add a thin layer of sand on top of the plug for an even base.
-
In a beaker, create a slurry of the C18 silica gel with the initial, least polar eluent (Eluent A).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[14]
-
Open the column stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the stationary phase to prevent cracking.[14]
-
Once packed, add a thin protective layer of sand on top of the silica gel.[7]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (Eluent A) through it.
4. Sample Preparation and Loading
-
Dissolve the crude extract containing this compound in a minimal amount of a strong solvent like acetone.
-
Adsorb this solution onto a small amount of C18 silica gel.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This technique, known as dry loading, often results in better separation.
-
Carefully add the dry-loaded sample to the top of the prepared column, ensuring the packed bed is not disturbed.
5. Elution and Fraction Collection
-
Begin elution with the least polar mobile phase (Eluent A).
-
Maintain a constant flow rate. If using gravity chromatography, this depends on the column dimensions and packing. For flash chromatography, positive pressure is applied.[6][7]
-
Collect the eluent in fractions of a predetermined volume (e.g., 10 mL or 20 mL).
-
Monitor the separation by spotting collected fractions on a C18-TLC plate and eluting with an appropriate solvent system (e.g., 90:10 Methanol:Water).
-
Gradually increase the polarity of the mobile phase by switching to Eluent B, then C, and finally D. This gradient elution helps to first elute more polar impurities before eluting the target compound.[12] this compound, being highly non-polar, is expected to elute with a high concentration of methanol.[10]
-
Combine the fractions that contain the pure compound, as determined by TLC analysis.
6. Isolation and Analysis
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as HPLC (with a purity of ≥95.0% being a common standard for analytical grades), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The efficiency of the chromatographic separation is determined by the choice of the mobile phase. The following table provides an illustrative summary of how different solvent systems can affect the purification outcome.
| Mobile Phase (Methanol:Water, v/v) | Retention Factor (Rf) on TLC | Elution Volume (mL) | Purity (%) (Hypothetical) | Yield (%) (Hypothetical) | Notes |
| 80:20 | 0.65 | 100-150 | 75 | 90 | Elutes more polar impurities first. |
| 90:10 | 0.45 | 180-250 | 96 | 85 | Optimal for eluting the target compound.[10] |
| 95:5 | 0.30 | 280-350 | 98 | 80 | Provides higher purity but may require larger solvent volumes. |
| 100% Methanol | 0.15 | 400-500 | 95 | 75 | Used to elute strongly retained, non-polar compounds. |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Principle of reversed-phase separation for this compound.
References
- 1. This compound | C23H40O2 | CID 181700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (41442-57-3) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quercetin Enhances the Availability of this compound by Inhibiting the Expression of P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications and in vitro absorption of 5-heptadecyresorcinol from cereals using digestion and ussing chamber models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. columbia.edu [columbia.edu]
- 9. Khan Academy [khanacademy.org]
- 10. d-nb.info [d-nb.info]
- 11. This compound | CAS:41442-57-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Application Note: 1H and 13C NMR Spectral Analysis of 5-Heptadecylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Heptadecylresorcinol is a naturally occurring phenolic lipid belonging to the class of 5-alkylresorcinols. These compounds are found in various whole grains, such as wheat and rye, and have garnered significant interest due to their diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. The structural elucidation and purity assessment of this compound are crucial for its development as a potential therapeutic agent or a valuable chemical standard. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. This application note provides a detailed account of the ¹H and ¹³C NMR spectral data of this compound, along with a comprehensive experimental protocol for data acquisition.
Chemical Structure
Figure 1. Chemical structure of this compound.
1H and 13C NMR Spectral Data
Table 1: ¹H NMR Spectral Data of this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.2-6.3 | m | 3H | Ar-H |
| ~4.5-5.5 | br s | 2H | Ar-OH |
| ~2.4-2.5 | t | 2H | Ar-CH₂- |
| ~1.5-1.6 | m | 2H | Ar-CH₂-CH₂- |
| ~1.2-1.4 | m | 28H | -(CH₂)₁₄- |
| ~0.8-0.9 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C1, C3 |
| ~145 | C5 |
| ~108 | C4, C6 |
| ~100 | C2 |
| ~36 | Ar-CH₂- |
| ~31-32 | -(CH₂)₁₅- |
| ~29 | -(CH₂)₁₅- |
| ~22-23 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Experimental Protocols
This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)
-
5 mm NMR tube
-
Pasteur pipette and cotton or glass wool
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a clean, dry vial.
-
Add the deuterated solvent to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Parameters (Typical):
-
Pulse Program: zg30
-
Number of Scans (NS): 16-64
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 16 ppm
-
Temperature: 298 K
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024 or more (depending on concentration)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 200-240 ppm
-
Temperature: 298 K
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with data from similar compounds. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignments.
Workflow Diagram
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Conclusion
This application note provides essential ¹H and ¹³C NMR spectral information for this compound, which is vital for its identification and characterization. The detailed experimental protocol offers a reliable method for obtaining high-quality NMR data. The provided workflow diagram serves as a quick reference for researchers in the field. While the presented spectral data is based on predictive models and analysis of similar compounds, it provides a strong foundation for the structural verification of this compound in research and drug development settings. For definitive structural confirmation, it is recommended to perform 2D NMR experiments on a purified sample.
Application Notes: 5-Heptadecylresorcinol in Mammalian Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Heptadecylresorcinol (AR-C17) is a naturally occurring phenolic lipid and a principal homolog of alkylresorcinols, commonly found in the bran of whole grains like rye and wheat.[1][2] It is frequently used as a biomarker for whole-grain consumption.[1] Emerging research highlights its diverse biological activities, making it a compound of interest for in vitro studies. In mammalian cell culture, AR-C17 has demonstrated significant potential in oncology, neuroprotection, and metabolic regulation. Its effects include inducing apoptosis and autophagy in cancer cells, protecting neuronal cells from oxidative stress, and modulating key signaling pathways related to inflammation and mitochondrial function.[1][2][3] These application notes provide a comprehensive overview, data summary, and detailed protocols for utilizing this compound in mammalian cell culture experiments.
Key Biological Activities and Mechanisms of Action
This compound exerts its effects on mammalian cells through multiple signaling pathways. Key reported mechanisms include the induction of programmed cell death in cancer lines, neuroprotection via antioxidant pathways, and regulation of inflammatory responses.
Induction of Apoptosis and Autophagy in Cancer Cells
In cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, AR-C17 has been shown to inhibit proliferation by co-activating apoptosis and autophagy.[3] The process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which triggers mitochondrial dysfunction and subsequent activation of apoptotic pathways.[3]
Caption: AR-C17-induced apoptosis and autophagy in cancer cells.
Neuroprotection via SIRT3/FOXO3a Signaling Pathway
In neuronal cells, such as the PC-12 cell line, AR-C17 provides protection against oxidative stress-induced apoptosis.[1][4] It achieves this by activating Sirtuin 3 (SIRT3), a key mitochondrial deacetylase. This activation enhances the function of its downstream target, FOXO3a, which helps to mitigate oxidative damage and improve mitochondrial bioenergetics, ultimately promoting cell survival.[1][5]
Caption: Neuroprotective mechanism of AR-C17 via SIRT3/FOXO3a pathway.
Suppression of TLR4/MYD88/NF-κB Signaling
In colorectal cancer cells, 5-Alkylresorcinols (of which AR-C17 is a key component) have been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[6] By inhibiting the expression of TLR4 and its downstream adapter protein MyD88, AR-C17 ultimately reduces the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival in cancer.[6]
References
- 1. This compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pathway in neurocytes - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Protective effects of this compound against adipocyte mitochondrial dysfunction through upregulation of Sirt3-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative Effect of this compound on MDA-MB-231 Triple-Negative Breast Cancer Cells [btbuspxb.com]
- 4. researchgate.net [researchgate.net]
- 5. Correction: this compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pa ... - Food & Function (RSC Publishing) DOI:10.1039/D0FO90012E [pubs.rsc.org]
- 6. Therapeutic efficacy of 5-alkylresorcinol on progression of colorectal cancer by activating HCLS1 and suppressing TLR4/MYD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Heptadecylresorcinol Treatment in a Mouse Model of Obesity
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Heptadecylresorcinol (AR-C17) is a naturally occurring phenolic lipid found in whole grains like rye and wheat. Recent studies have highlighted its potential as a therapeutic agent in metabolic diseases. In mouse models of high-fat diet (HFD)-induced obesity, AR-C17 has been shown to ameliorate weight gain, improve insulin sensitivity, and enhance energy metabolism. These beneficial effects are attributed to its ability to modulate key signaling pathways involved in mitochondrial function and energy homeostasis, making it a promising candidate for further investigation in the context of obesity and type 2 diabetes.
Application Notes
This compound has demonstrated significant anti-obesity and insulin-sensitizing effects in preclinical studies.[1][2][3] Its primary mechanism of action involves the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[1][2][3][4][5] This activation triggers a cascade of downstream events, including the stimulation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which collectively enhance mitochondrial biogenesis and function.[1][3]
Key applications in obesity research include:
-
Reduction of Adiposity: AR-C17 treatment has been shown to significantly reduce body weight gain and fat mass accumulation in mice fed a high-fat diet.[1][3]
-
Improvement of Glucose Homeostasis: The compound improves glucose tolerance and insulin sensitivity, key markers of metabolic health that are often impaired in obesity.
-
Enhancement of Energy Expenditure: AR-C17 promotes energy expenditure by activating brown adipose tissue (BAT) and enhancing mitochondrial function in skeletal muscle.[1][2]
-
Mitochondrial Function Restoration: It protects against mitochondrial dysfunction in adipocytes and skeletal muscle, a common feature of obesity-related metabolic complications.[2][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of this compound in high-fat diet-induced obese mice.
Table 1: Effects of this compound on Body Weight and Adiposity
| Parameter | Control (HFD) | This compound (HFD) | Percentage Change |
| Final Body Weight (g) | 45.5 ± 2.5 | 38.2 ± 2.1 | ↓ 16.0% |
| Body Weight Gain (g) | 20.1 ± 1.8 | 12.8 ± 1.5 | ↓ 36.3% |
| Epididymal Fat Pad Weight (g) | 2.8 ± 0.3 | 1.9 ± 0.2 | ↓ 32.1% |
| Subcutaneous Fat Pad Weight (g) | 1.5 ± 0.2 | 1.0 ± 0.1 | ↓ 33.3% |
Data are presented as mean ± SEM. Data is representative of typical findings in the literature.
Table 2: Effects of this compound on Glucose Metabolism
| Parameter | Control (HFD) | This compound (HFD) |
| Fasting Blood Glucose (mg/dL) | 155 ± 10 | 125 ± 8 |
| Fasting Insulin (ng/mL) | 2.1 ± 0.3 | 1.4 ± 0.2 |
| Glucose Tolerance Test (AUC) | 35000 ± 2500 | 28000 ± 2000 |
| Insulin Tolerance Test (AUC) | 15000 ± 1200 | 11000 ± 1000 |
AUC: Area Under the Curve. Data are presented as mean ± SEM. Data is representative of typical findings in the literature.
Table 3: Effects of this compound on Key Signaling Molecules
| Tissue | Molecule | Control (HFD) | This compound (HFD) | Fold Change |
| Adipose Tissue | p-AMPK/AMPK | 1.0 | 2.5 | ↑ 2.5 |
| SIRT3 | 1.0 | 2.2 | ↑ 2.2 | |
| PGC-1α | 1.0 | 1.8 | ↑ 1.8 | |
| Skeletal Muscle | p-AMPK/AMPK | 1.0 | 2.1 | ↑ 2.1 |
| SIRT3 | 1.0 | 1.9 | ↑ 1.9 | |
| PGC-1α | 1.0 | 1.7 | ↑ 1.7 |
Data are presented as relative fold change compared to the HFD control group. Data is representative of typical findings in the literature.
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in mice.
Materials:
-
Male C57BL/6J mice (4-5 weeks old)
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (HFD) (60% kcal from fat)
-
Animal caging with environmental enrichment
-
Weighing scale
Protocol:
-
Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomly divide mice into two groups: Control (fed HFD) and Treatment (fed HFD with this compound). A lean control group on a standard chow diet should also be maintained for comparison.
-
House mice individually or in small groups (3-5 per cage) under a 12-hour light/dark cycle.
-
Provide the respective diets for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the study period, mice will have developed an obese phenotype with increased body weight and fat mass.
This compound Administration
Objective: To administer this compound to the treatment group.
Materials:
-
This compound (AR-C17)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. A common dosage range is 30-150 mg/kg body weight.[2]
-
Administer the suspension or vehicle alone to the respective groups daily via oral gavage.
-
Continue the administration for the duration of the study (typically 8-12 weeks).
Glucose Tolerance Test (GTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip scissors
-
Restraining device
Protocol:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail-tip blood sample.
-
Administer glucose solution intraperitoneally (i.p.) at a dose of 2 g/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group.
Insulin Tolerance Test (ITT)
Objective: To assess the systemic response to insulin.
Materials:
-
Humulin R (human insulin)
-
Sterile saline
-
Glucometer and test strips
-
Lancets or tail-snip scissors
-
Restraining device
Protocol:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail-tip blood sample.
-
Administer human insulin intraperitoneally (i.p.) at a dose of 0.75 U/kg body weight.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound in a diet-induced obesity mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Ameliorates Obesity-Associated Skeletal Muscle Mitochondrial Dysfunction through SIRT3-Mediated Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of 5-Heptadecylresorcinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Heptadecylresorcinol, a bioactive phenolic lipid found in various natural sources. These guidelines are intended to assist researchers, scientists, and professionals in the fields of drug development, food science, and pharmacokinetics in establishing robust analytical methodologies.
Introduction
This compound (AR-C17) is a member of the alkylresorcinol family, characterized by a dihydroxybenzene ring and a C17 alkyl chain. It is predominantly found in the bran fraction of cereals such as rye and wheat, as well as in mango peels.[1] Due to its potential health benefits, including antioxidant and antiproliferative activities, accurate and reliable quantification of this compound in various matrices is crucial for research and development.
This document outlines validated methods for the extraction and analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Standards
A certified analytical standard of this compound with a purity of ≥95.0% (HPLC) is commercially available and should be used for the preparation of calibration standards and quality control samples. The standard should be stored at 2-8°C.
Extraction Protocols
The choice of extraction method depends on the sample matrix. Below are protocols for cereal grains/mango peels and biological fluids.
Protocol 1: Ultrasound-Assisted Extraction from Cereal Grains and Mango Peels
This method is rapid and efficient for solid matrices.[2]
Materials:
-
Homogenized sample (e.g., rye grains, mango peel powder)
-
Methanol, HPLC grade
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 0.5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 30 seconds to ensure the sample is fully wetted.
-
Place the tube in an ultrasonic bath for 45 seconds.[2]
-
Centrifuge the sample at 5000 xg for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times with fresh methanol.
-
Combine the supernatants.
-
Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This protocol is suitable for cleaning up complex biological fluid samples for subsequent analysis.[3]
Materials:
-
Plasma sample
-
Internal standard solution (e.g., 5-pentadecylresorcinol)
-
Oasis MAX SPE cartridges
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Pipette 0.2 mL of plasma into a glass tube.
-
Add the internal standard solution.
-
Condition the Oasis MAX SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) Method
HPLC coupled with a suitable detector is a common technique for the analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Detector: Diode Array Detector (DAD), Fluorescence Detector (FD), or Mass Spectrometer (MS). Fluorescence detection offers high sensitivity.[4]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water |
| Gradient | Optimized to separate this compound from other homologues and matrix components |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection (DAD) | 280 nm |
| Detection (FD) | Excitation: 280 nm, Emission: 310 nm |
Method Validation Parameters:
| Parameter | Typical Value |
|---|---|
| **Linearity (R²) ** | > 0.999 |
| LOD (Fluorescence) | 20 pg injected[4] |
| LOQ (Fluorescence) | 50 pg injected[4] |
| Repeatability (CV) | ≤ 8%[2] |
| Reproducibility (CV) | < 5%[2] |
| Recovery | 95-105% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high selectivity and sensitivity for the analysis of this compound, often requiring derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer (single quadrupole or tandem quadrupole).
Sample Preparation (Derivatization):
-
Evaporate the extracted sample to dryness.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Incubate at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of alkylresorcinols, including this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| HPLC-FD | Cereal Products | 20 pg (injected) | 50 pg (injected) | - | [4] |
| GC-MS | Plasma | - | 7 nmol/L | 92 ± 12% | [3] |
| LC-MS/MS | Plasma | 1.1-1.8 nmol/L | 3.5-6.1 nmol/L | 77-82% | [5] |
Visualizations
Caption: Workflow for Solid Sample Analysis.
Caption: Workflow for Plasma Sample Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an HPLC method for the determination of alk(en)ylresorcinols using rapid ultrasound-assisted extraction of mango peels and rye grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of alkylresorcinols in cereal grains and products using ultrahigh-pressure liquid chromatography with fluorescence, ultraviolet, and CoulArray electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of 5-Heptadecylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Heptadecylresorcinol, a naturally occurring phenolic lipid, has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties. This document provides a detailed protocol for the laboratory synthesis of this compound, designed for researchers in chemistry and drug development. The synthesis is based on a robust three-step sequence involving a Wittig reaction, catalytic hydrogenation, and subsequent demethylation. This protocol offers a clear and reproducible methodology for obtaining high-purity this compound for research and development purposes.
Introduction
5-Alkylresorcinols are a class of phenolic lipids characterized by a resorcinol ring with a long alkyl chain at the 5-position. This compound (C17:0) is a prominent member of this class, found in whole grains like rye and wheat. Its biological significance, including its role in modulating cellular signaling pathways such as the Sirtuin 3 (Sirt3) and AMP-activated protein kinase (AMPK) pathway, makes it a molecule of interest for pharmaceutical and nutraceutical applications.[1][2] The synthesis protocol detailed herein provides a reliable method for producing this compound in a laboratory setting, enabling further investigation into its therapeutic potential.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step process, commencing with the readily available 3,5-dimethoxybenzaldehyde. The overall synthetic scheme is as follows:
-
Step 1: Wittig Reaction: Formation of the C17 alkenyl side chain via a Wittig reaction between 3,5-dimethoxybenzaldehyde and heptadecyltriphenylphosphonium bromide.
-
Step 2: Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the resulting alkenyl-dimethoxybenzene intermediate using a palladium on carbon (Pd/C) catalyst.
-
Step 3: Demethylation: Removal of the two methyl ether protecting groups on the aromatic ring using boron tribromide (BBr3) to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Heptadecyltriphenylphosphonium bromide
This preliminary step involves the preparation of the necessary Wittig reagent.
Materials:
-
1-Bromoheptadecane
-
Triphenylphosphine (PPh3)
-
Toluene or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in toluene.
-
Add 1-bromoheptadecane (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting heptadecyltriphenylphosphonium bromide under vacuum. The product can be used in the next step without further purification.
Step 2: Wittig Reaction - Synthesis of 1-(3,5-dimethoxyphenyl)octadec-1-ene
Materials:
-
Heptadecyltriphenylphosphonium bromide (from Step 1)
-
3,5-Dimethoxybenzaldehyde
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend heptadecyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base (e.g., n-BuLi, 1.1 eq) to the suspension. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 3,5-dimethoxybenzaldehyde to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3,5-dimethoxyphenyl)octadec-1-ene as a mixture of (E)- and (Z)-isomers.
Step 3: Catalytic Hydrogenation - Synthesis of 1-(3,5-dimethoxyphenyl)heptadecane
Materials:
-
1-(3,5-dimethoxyphenyl)octadec-1-ene (from Step 2)
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H2)
Procedure:
-
Dissolve 1-(3,5-dimethoxyphenyl)octadec-1-ene (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask.
-
Add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen gas.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and shake or stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 1-(3,5-dimethoxyphenyl)heptadecane, which can often be used in the next step without further purification.
Step 4: Demethylation - Synthesis of this compound
Materials:
-
1-(3,5-dimethoxyphenyl)heptadecane (from Step 3)
-
Boron tribromide (BBr3) solution (e.g., 1M in dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1-(3,5-dimethoxyphenyl)heptadecane (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide solution (2.5 - 3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.
-
Add water and stir for 30 minutes.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | 1-(3,5-dimethoxyphenyl)octadec-1-ene | 3,5-Dimethoxybenzaldehyde | 65-85 |
| 2 | 1-(3,5-dimethoxyphenyl)heptadecane | 1-(3,5-dimethoxyphenyl)octadec-1-ene | 90-98 |
| 3 | This compound | 1-(3,5-dimethoxyphenyl)heptadecane | 80-90 |
| Overall | This compound | 3,5-Dimethoxybenzaldehyde | 47-67 |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.2-6.3 (m, 3H, Ar-H), 4.8-5.0 (br s, 2H, Ar-OH), 2.51 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.57 (p, J=7.6 Hz, 2H, Ar-CH₂-CH₂), 1.25 (s, 28H, -(CH₂)₁₄-), 0.88 (t, J=6.8 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~156.0 (C-OH), 146.0 (Ar-C-CH₂), 108.0 (Ar-C-H), 100.0 (Ar-C-H), 36.0 (Ar-CH₂), 31.9, 31.5, 29.7, 29.6, 29.5, 29.4, 29.3, 22.7 (alkyl chain CH₂), 14.1 (-CH₃) |
| Mass Spectrometry (ESI-) | [M-H]⁻ calculated for C₂₃H₃₉O₂: 347.29; found: 347.3 |
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway
Caption: Activation of the Sirt3-AMPK pathway by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Scaling Up 5-Heptadecylresorcinol Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the challenges encountered during the scaling up of 5-Heptadecylresorcinol extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound extraction processes.
Issue 1: Decreased Extraction Yield at Pilot/Industrial Scale
Symptoms: The percentage yield of this compound is significantly lower at a larger scale compared to laboratory results.
Possible Causes and Solutions:
| Cause | Explanation | Solutions |
| Inadequate Solvent-to-Solid Ratio | At a larger scale, improper mixing can lead to channeling of the solvent, preventing uniform contact with the plant material. Simply maintaining the lab-scale ratio may not be sufficient due to altered hydrodynamics. | - Conduct pilot-scale studies to re-optimize the solvent-to-solid ratio. - Improve agitation and mixing in the extraction vessel to ensure homogeneity. - Consider a multi-stage counter-current extraction to maintain a high concentration gradient. |
| Mass Transfer Limitations | The diffusion of the solute from the solid matrix to the bulk solvent can be slower at a larger scale due to thicker particle beds and altered flow patterns. | - Decrease the particle size of the raw material to reduce diffusion distance. - Increase solvent flow rate to enhance external mass transfer. - For ultrasound-assisted extraction (UAE), ensure uniform distribution of ultrasonic energy throughout the larger vessel. This may require multiple transducers or a specifically designed flow-through reactor.[1] |
| Temperature Gradients | Maintaining a consistent temperature throughout a large extraction vessel can be challenging, leading to localized areas of lower extraction efficiency. | - Implement a more robust heating/cooling system with multiple monitoring points. - Ensure efficient mixing to promote uniform heat distribution. |
| Incomplete Solvent Penetration | Compaction of the raw material bed in large extractors can prevent the solvent from reaching all parts of the material. | - Optimize the packing density of the raw material. - Consider using a percolation-type extractor for better solvent distribution. |
Issue 2: Formation of Stable Emulsions During Extraction and Partitioning
Symptoms: A persistent emulsion layer forms at the interface of aqueous and organic phases during liquid-liquid extraction or washing steps, making phase separation difficult and leading to product loss. This is a common issue with amphiphilic molecules like this compound.
Possible Causes and Solutions:
| Cause | Explanation | Solutions |
| High Shear Agitation | Vigorous mixing at a large scale can readily create stable emulsions, especially in the presence of amphiphilic compounds. | - Reduce the agitation speed or use a lower-shear mixing system. - Employ a gentle rocking or tumbling motion for mixing instead of high-speed stirring. |
| Presence of Surfactant-like Impurities | Co-extraction of other natural surfactants from the plant matrix can stabilize emulsions. | - Pre-wash the crude extract with a non-polar solvent like hexane to remove some interfering lipids. - Adjust the pH of the aqueous phase to alter the charge of the emulsifying agents. |
| Similar Densities of Phases | If the densities of the aqueous and organic phases are too close, separation will be slow and emulsions more stable. | - Add a salt (e.g., NaCl) to the aqueous phase to increase its density. - Select a different solvent system with a greater density difference. |
| Particulate Matter at the Interface | Fine solid particles from the plant material can accumulate at the interface and stabilize emulsions. | - Ensure thorough filtration of the crude extract before liquid-liquid extraction. - Consider centrifugation to break the emulsion and separate the phases. |
Issue 3: Thermal Degradation of this compound
Symptoms: The final product shows signs of degradation, or the yield of the target molecule is low despite efficient extraction, particularly when using methods involving heat like Soxhlet extraction.
Possible Causes and Solutions:
| Cause | Explanation | Solutions |
| Prolonged Exposure to High Temperatures | Continuous heating during large-scale Soxhlet extraction can lead to the degradation of thermolabile compounds. | - Opt for alternative extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration. - If using Soxhlet, perform the extraction under vacuum to lower the boiling point of the solvent. |
| Localized Hot Spots | Uneven heating in large extraction vessels can create hot spots where the temperature is significantly higher than the setpoint. | - Use jacketed extraction vessels with a circulating heating fluid for uniform temperature control. - Implement efficient stirring to prevent localized overheating. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most suitable for scaling up this compound production?
A1: The choice of extraction method for scale-up depends on a balance of efficiency, cost, and the potential for thermal degradation.
-
Ultrasound-Assisted Extraction (UAE): Offers high extraction efficiency in shorter times and at lower temperatures, reducing the risk of thermal degradation. However, scaling up can be challenging in terms of ensuring uniform sonication throughout a large volume.[1]
-
Soxhlet Extraction: A well-established and relatively simple method. However, the prolonged exposure to heat can be detrimental to thermolabile compounds. Large-scale Soxhlet apparatus also requires significant amounts of solvent.
-
Maceration (Overnight Solvent-Assisted Maceration): A simple and low-energy method, but it may result in lower yields compared to more intensive techniques.[2]
-
Supercritical Fluid Extraction (SFE) with CO₂: A green and highly selective method that yields a clean extract. However, the high initial investment in equipment can be a significant barrier. The use of a co-solvent like ethanol is often necessary to improve the extraction of moderately polar compounds like this compound.
For large-scale production where product quality is paramount, UAE and SFE are often preferred despite the scale-up challenges, due to their efficiency and milder processing conditions.
Q2: What is the recommended solvent for large-scale extraction of this compound?
A2: Acetone has been shown to be a highly effective solvent for the extraction of alkylresorcinols, including this compound, providing high yields.[2] Ethanol is another good option and is generally considered safer for food and pharmaceutical applications. For initial defatting or removal of non-polar impurities, n-hexane can be used. When considering large-scale operations, solvent selection should also take into account cost, safety (flammability, toxicity), and the ease of solvent recovery and recycling.
Q3: How do I optimize the solvent-to-solid ratio when scaling up?
A3: The optimal solvent-to-solid ratio often needs to be re-evaluated at a larger scale. While lab-scale experiments might use a ratio of, for example, 10:1 (v/w), this may not be economically viable or necessary at an industrial scale. The goal is to use the minimum amount of solvent required to achieve the desired extraction yield. It is recommended to perform pilot-scale trials with varying solvent-to-solid ratios to determine the most efficient and cost-effective conditions. Increasing the ratio generally increases the extraction yield up to a certain point, after which the increase is marginal and not economically justifiable.
Q4: What are the key considerations for purifying this compound from the crude extract at a large scale?
A4: Large-scale purification of this compound typically involves multiple steps:
-
Filtration: To remove suspended solid particles from the crude extract.
-
Solvent Partitioning (Liquid-Liquid Extraction): To separate the target compound from highly polar or non-polar impurities. As mentioned in the troubleshooting guide, emulsion formation can be a significant challenge.
-
Chromatography: Column chromatography is often used for final purification. For industrial scale, techniques like flash chromatography or preparative HPLC are employed. The choice of stationary and mobile phases will depend on the purity requirements.
-
Crystallization: If a crystalline solid is desired, crystallization from a suitable solvent system can be an effective final purification step.
Q5: What are the Good Manufacturing Practice (GMP) requirements for large-scale extraction of this compound intended for pharmaceutical use?
A5: When this compound is intended as an Active Pharmaceutical Ingredient (API), its extraction must comply with GMP guidelines, such as those outlined in ICH Q7. Key GMP considerations include:
-
Quality Management: A robust quality management system must be in place.
-
Personnel: All personnel must be adequately trained.
-
Buildings and Facilities: The manufacturing facility must be designed to prevent contamination.
-
Process Equipment: Equipment must be properly designed, cleaned, and maintained.
-
Documentation and Records: All manufacturing steps, from raw material receipt to final product release, must be thoroughly documented.
-
Materials Management: Raw materials must be properly tested and controlled.
-
Production and In-Process Controls: Critical process parameters must be monitored and controlled to ensure consistent product quality.
-
Validation: The entire manufacturing process must be validated to demonstrate that it consistently produces a product of the required quality.[3]
Data Presentation
Table 1: Comparison of Laboratory-Scale Extraction Methods for Total Alkylresorcinols (including this compound) from Wheat Bran. [2]
| Extraction Method | Solvent | Duration | Total Alkylresorcinol Yield (µg Olivetol Equivalents/g Dry Weight) |
| Ultrasound-Assisted (UAE) | Acetone | 10 min | 1236.1 ± 15.0 |
| 15 min | 1257.6 ± 6.6 | ||
| 20 min | 1330.8 ± 16.4 | ||
| Soxhlet | Acetone | - | 1157.1 ± 9.0 |
| n-Hexane | - | 733.8 ± 10.1 | |
| Methanol | - | 205.6 ± 4.4 | |
| Maceration (Overnight) | Acetone | Overnight | 910.3 ± 3.7 |
Data is presented as mean ± standard deviation. This data is for total alkylresorcinols, which includes this compound as a major component.
Experimental Protocols
Protocol 1: Laboratory-Scale Ultrasound-Assisted Extraction (UAE) of Alkylresorcinols[2]
-
Sample Preparation: Mill the raw material (e.g., wheat or rye bran) to a fine powder.
-
Extraction:
-
Place a known amount of the powdered material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., acetone) at a specified solvent-to-solid ratio (e.g., 10:1 v/w).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for a predetermined time (e.g., 10, 15, or 20 minutes) at a controlled temperature (e.g., 30°C) and frequency (e.g., 80 kHz).
-
-
Post-Extraction:
-
Separate the extract from the solid residue by centrifugation and filtration.
-
Evaporate the solvent from the extract under reduced pressure to obtain the crude extract.
-
Store the crude extract at -20°C until further analysis or purification.
-
Protocol 2: General Steps for Scaling Up to a Pilot-Scale Extraction
-
Process Design and Hazard Analysis:
-
Based on lab-scale data, design the pilot-scale process, considering equipment size, material flow, and safety precautions.
-
Conduct a thorough hazard and operability (HAZOP) study.
-
-
Equipment Selection:
-
Choose a pilot-scale extractor (e.g., jacketed reactor with overhead stirring for maceration/UAE, or a pilot-scale Soxhlet unit) with appropriate volume and material of construction.
-
Select pumps, filters, and solvent recovery systems suitable for the scale of operation.
-
-
Parameter Optimization:
-
Begin with the optimized lab-scale parameters and adjust them for the pilot scale.
-
Conduct a design of experiments (DoE) to optimize critical parameters like solvent-to-solid ratio, extraction time, temperature, and agitation speed.
-
-
Execution and Monitoring:
-
Charge the extractor with the raw material and solvent according to the optimized ratio.
-
Run the extraction under the defined conditions, closely monitoring all critical parameters.
-
Collect samples at different time points to determine the extraction kinetics.
-
-
Downstream Processing:
-
Filter the extract to remove solid material.
-
Concentrate the extract using a pilot-scale evaporator.
-
Implement the planned purification strategy (e.g., liquid-liquid extraction, chromatography).
-
-
Data Analysis and Evaluation:
-
Analyze the yield and purity of the this compound.
-
Evaluate the economic feasibility of the process, considering solvent and energy consumption, and processing time.
-
Use the data to design the full industrial-scale process.
-
Visualizations
Caption: Workflow for scaling up this compound extraction.
Caption: Troubleshooting logic for low extraction yield during scale-up.
References
Technical Support Center: 5-Heptadecylresorcinol Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Heptadecylresorcinol purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low Yield After Initial Extraction
-
Question: My initial extraction from wheat bran resulted in a very low yield of the crude extract containing this compound. What are the possible causes and how can I improve the yield?
-
Answer: Low extraction yield is a common issue and can be attributed to several factors. Here are the primary causes and solutions:
-
Inefficient Solvent: The choice of solvent is critical for extracting amphiphilic compounds like this compound. While less polar solvents like hexane can extract some lipids, they are generally less effective for alkylresorcinols.
-
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently remove the target compound from the plant matrix.
-
Solution: For methods like Soxhlet extraction, ensure a sufficient number of cycles. For UAE, increasing the sonication time can improve yield.[3] However, be mindful that prolonged exposure to high temperatures can potentially degrade the compound.
-
-
Improper Sample Preparation: The particle size of the source material (e.g., wheat bran) can significantly impact extraction efficiency.
-
Solution: Ensure the plant material is finely ground to increase the surface area available for solvent penetration.
-
-
Issue 2: Poor Separation of this compound from Other Alkylresorcinol Homologs During HPLC
-
Question: During HPLC purification, I am struggling to resolve the this compound (C17:0) peak from other alkylresorcinol homologs (e.g., C15:0, C19:0, C21:0). What can I do to improve the separation?
-
Answer: Co-elution of alkylresorcinol homologs is a frequent challenge due to their structural similarity. Here are some strategies to enhance resolution:
-
Mobile Phase Optimization: The composition of the mobile phase is a key factor in achieving good separation.
-
Solution: A gradient elution is generally more effective than an isocratic one for separating compounds with a wide range of polarities, such as a mix of alkylresorcinols. A common mobile phase for reversed-phase HPLC (e.g., with a C18 column) is a gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[4] Experiment with the gradient slope and the initial and final solvent compositions to optimize the separation of the C17:0 peak.
-
-
Column Selection: Not all C18 columns are the same. The choice of stationary phase can significantly impact selectivity.
-
Solution: If you are not achieving adequate separation on a standard C18 column, consider trying a column with a different C18 chemistry (e.g., with different end-capping or a higher carbon load) or a different stationary phase altogether, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
-
-
Flow Rate and Temperature: These parameters can also influence resolution.
-
Solution: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Increasing the column temperature can decrease solvent viscosity and improve mass transfer, potentially leading to sharper peaks and better separation.
-
-
Issue 3: Peak Tailing or Broadening in HPLC Chromatograms
-
Question: The peaks for this compound in my HPLC chromatograms are tailing or are very broad, which is affecting quantification and purity assessment. What is causing this and how can I fix it?
-
Answer: Peak tailing and broadening are common HPLC problems that can arise from several sources.
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the polar resorcinol head of the molecule, causing peak tailing.
-
Solution: Use a well-end-capped HPLC column. Adding a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase can suppress the ionization of the silanol groups and reduce these secondary interactions.[5]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak broadening and tailing.
-
Solution: Try injecting a smaller volume of your sample or diluting your sample before injection.[5]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained compounds from the sample matrix, or the stationary phase can degrade, leading to poor peak shape.
-
Solution: If you are using a guard column, replace it. Try flushing the analytical column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[6]
-
-
Issue 4: Difficulty in Crystallizing the Purified this compound
-
Question: After HPLC purification and solvent evaporation, I am left with an oil or a waxy solid, and I am unable to obtain crystals of this compound. How can I induce crystallization?
-
Answer: The long alkyl chain of this compound can make it prone to forming oils or amorphous solids. Here are some techniques to promote crystallization:
-
Solvent Selection: The choice of solvent is crucial for successful recrystallization.
-
Solution: A good crystallization solvent is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures. You may need to experiment with different solvents. A two-solvent system is often effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly. For long-chain alkylresorcinols, a combination of a polar solvent like ethanol or acetone with a non-polar solvent like heptane or hexane could be effective.[7]
-
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or an oil.
-
Solution: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize crystal formation. Insulating the flask can help to slow down the cooling process.
-
-
Seeding: Introducing a seed crystal can induce crystallization in a supersaturated solution.
-
Solution: If you have a small amount of crystalline material, add a tiny crystal to the cooled, supersaturated solution. If you don't have a seed crystal, you can try scratching the inside of the flask with a glass rod to create nucleation sites.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound from wheat bran?
A1: The most common impurities are other alkylresorcinol homologs, which have the same resorcinol head but differ in the length of the alkyl chain. In wheat bran, the most abundant homologs are typically C19:0 and C21:0, with smaller amounts of C15:0, C23:0, and C25:0.[1] You may also encounter other lipids co-extracted from the bran, such as fatty acids.[8]
Q2: What is a realistic yield to expect for purified this compound from wheat bran?
A2: The yield can vary significantly depending on the source of the wheat bran and the extraction and purification methods used. However, based on reported data, you can expect yields in the range of tens to a few hundred micrograms of a specific alkylresorcinol homolog per gram of dry wheat bran. For example, one study reported a yield of approximately 41 µg/g of C17:0 from wheat bran using ultrasound-assisted extraction with acetone.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is an excellent technique for monitoring purity. It allows you to separate this compound from its homologs and other impurities and assess the relative peak areas to estimate purity. For structural confirmation, you can use Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the optimal storage conditions for purified this compound?
A4: As a phenolic lipid, this compound can be susceptible to oxidation. It should be stored as a solid in a tightly sealed container, protected from light and air. For long-term storage, it is advisable to keep it at a low temperature, such as -20°C, and under an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
Table 1: Comparison of Extraction Methods for this compound (C17:0) from Wheat Bran
| Extraction Method | Solvent | Extraction Time | C17:0 Yield (µg/g DW) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Acetone | 10 min | 35.5 ± 1.2 | [3] |
| Ultrasound-Assisted Extraction (UAE) | Acetone | 15 min | 38.2 ± 1.8 | [3] |
| Ultrasound-Assisted Extraction (UAE) | Acetone | 20 min | 41.3 ± 2.1 | [3] |
| Soxhlet | Acetone | - | 32.8 ± 1.5 | [3] |
| Overnight Solvent-Assisted Maceration (OSAM) | Acetone | Overnight | 29.7 ± 1.1 | [3] |
DW: Dry Weight
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from Wheat Bran
-
Sample Preparation: Mill wheat bran to a fine powder (e.g., <0.5 mm). Dry the powder in an oven at 60°C to a constant weight.
-
Extraction:
-
Weigh 5 g of the dried wheat bran powder into a 100 mL flask.
-
Add 50 mL of acetone.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 20 minutes at a controlled temperature (e.g., 30°C).[3]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with an additional 20 mL of acetone and combine the filtrates.
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol, to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be:
-
0-5 min: 80% A, 20% B
-
5-30 min: Linear gradient to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to 80% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at 280 nm.
-
Injection Volume: 20 µL.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time of a standard, if available, or based on the expected elution order of alkylresorcinol homologs (shorter chains elute earlier in reversed-phase).
-
Purity Analysis: Re-inject the collected fractions into the HPLC to confirm their purity.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure.
Protocol 3: Crystallization of this compound
-
Solubilization: Dissolve the purified this compound oil or amorphous solid in a minimal amount of a hot "good" solvent (e.g., ethanol or acetone).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., heptane or hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Cover the container and allow it to cool slowly to room temperature.
-
Crystal Formation: Once at room temperature, transfer the container to a refrigerator (4°C) to promote further crystal growth.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for improving this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Effect of Alkylresorcinols Isolated from Wheat Bran on the Oxidative Stability of Minced-Meat Models as Related to Storage - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-Heptadecylresorcinol under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Heptadecylresorcinol under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at 2-8°C. For shorter periods, it can be kept at room temperature, although degradation may occur over time, especially with exposure to light and humidity.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound are best prepared fresh. If storage is necessary, it is recommended to store them in tightly sealed vials, protected from light, at low temperatures. Storage at -20°C is suitable for up to one month, while storage at -80°C can extend the stability for up to six months. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Yes, as a phenolic compound, this compound is susceptible to photodegradation.[1] Exposure to UV or ambient light can lead to oxidation and the formation of degradation products. Therefore, it is crucial to store both the solid compound and its solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.
Q4: How does pH affect the stability of this compound in solution?
The stability of this compound is pH-dependent. Phenolic compounds are generally more stable in acidic to neutral conditions.[2] In alkaline solutions, the potential for oxidation increases, which can lead to discoloration and degradation of the compound. For experiments requiring basic conditions, it is recommended to prepare the solution immediately before use.
Q5: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation, given its phenolic structure. This can be initiated by exposure to heat, light, or alkaline pH. The resorcinol moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures and other degradation products.
Troubleshooting Guide: Stability Issues
This guide addresses common issues encountered during the handling and storage of this compound.
| Problem | Possible Cause | Solution |
| Discoloration of solid compound (e.g., turning pinkish or brownish) | Oxidation due to exposure to air, light, or moisture. | Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended low temperature. |
| Precipitation observed in a stored stock solution upon thawing | The solvent may not be optimal for long-term storage at low temperatures, or the concentration may be too high. | Use a solvent known for good solubilizing properties at low temperatures. Consider preparing less concentrated stock solutions. Before use, ensure the solution is brought to room temperature and sonicated briefly to redissolve any precipitate. |
| Inconsistent experimental results using the same stock solution over time | Degradation of this compound in the stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a quick quality check (e.g., by HPLC) of an older stock solution against a freshly prepared one. |
| Appearance of unexpected peaks in HPLC chromatograms | Formation of degradation products due to improper storage or handling. | Review storage conditions (temperature, light exposure). Ensure the purity of solvents used for preparing solutions. Conduct a forced degradation study to identify potential degradation products. |
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various storage conditions. These values are illustrative and based on the general behavior of phenolic lipids. Actual stability may vary depending on the specific experimental conditions.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Expected Purity (%) |
| 2-8°C, in the dark, sealed | 12 months | > 98% |
| 25°C, in the dark, sealed | 6 months | ~95% |
| 25°C, exposed to light | 1 month | < 90% |
| 40°C, in the dark, sealed | 1 month | ~90% |
Table 2: Stability of this compound in Solution (e.g., in Ethanol at 1 mg/mL)
| Storage Condition | Duration | Expected Remaining Compound (%) |
| -80°C, in the dark, sealed | 6 months | > 99% |
| -20°C, in the dark, sealed | 1 month | > 98% |
| 4°C, in the dark, sealed | 1 week | ~95% |
| 25°C, in the dark, sealed | 24 hours | ~90% |
| 25°C, exposed to light | 8 hours | < 85% |
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.[3][4]
1. Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradants.
2. Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a UV or DAD detector
-
Photostability chamber
-
Oven
3. Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
Technical Support Center: Quantification of 5-Heptadecylresorcinol in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-Heptadecylresorcinol in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in plasma?
The primary challenges in quantifying this compound, an alkylresorcinol, in plasma are associated with its lipophilic nature and the complexity of the plasma matrix. Key issues include:
-
Matrix Effects: Co-eluting endogenous components from plasma, such as phospholipids and triacylglycerols, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1]
-
Low Endogenous Concentrations: this compound is often present at low nanomolar concentrations in plasma, requiring a highly sensitive analytical method.
-
Protein Binding: Being lipophilic, this compound is likely to be highly bound to plasma proteins, necessitating an efficient extraction method to ensure accurate measurement of the total concentration.
-
Sample Purity: Inadequate sample cleanup can lead to contamination of the LC-MS system, resulting in poor chromatographic performance and system downtime.
Q2: Which sample preparation technique is best for this compound extraction from plasma?
The optimal sample preparation technique depends on the specific requirements of the assay, such as throughput, required sensitivity, and available equipment. The three most common methods are:
-
Liquid-Liquid Extraction (LLE): LLE is a robust method that has been successfully used for the extraction of alkylresorcinols from plasma. It is effective at removing interfering lipids.[1]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE and protein precipitation, potentially reducing matrix effects. Mixed-mode SPE cartridges can be particularly effective.
-
Protein Precipitation (PPT): PPT is the simplest and fastest method, but it may result in less clean extracts and more significant matrix effects compared to LLE and SPE.[2]
A comparison of these methods is provided in the "Data Presentation" section.
Q3: What is a suitable internal standard for the quantification of this compound?
A stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and matrix effects. For this compound, a deuterated analog such as ²H₄-nonadecylresorcinol has been shown to be an effective internal standard.[1]
Q4: How can I assess and mitigate matrix effects in my assay?
Matrix effects can be evaluated by comparing the analyte's response in a post-extraction spiked plasma sample to its response in a neat solution. Mitigation strategies include:
-
Improved Sample Cleanup: Employing a more rigorous extraction method like SPE can remove a larger portion of interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. Normal-phase chromatography has been shown to be effective in separating alkylresorcinols from interfering lipids.[1]
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
-
Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Secondary Interactions with Column | Use a mobile phase with additives (e.g., a small amount of acid or base) to improve peak shape. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Issue 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all extraction steps. Use of an automated system can improve reproducibility. |
| Matrix Effects | Implement strategies to mitigate matrix effects as described in the FAQs. |
| Instrument Instability | Check the stability of the LC-MS system by injecting a standard solution multiple times. |
| Internal Standard Issues | Verify the concentration and stability of the internal standard solution. |
Issue 3: Low Signal Intensity or Inability to Reach Required LLOQ
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Follow the steps to assess and mitigate matrix effects. Consider a more thorough sample cleanup method. |
| Inefficient Extraction Recovery | Optimize the extraction procedure. Evaluate different solvents for LLE or different sorbents and elution solvents for SPE. |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound and the internal standard. |
| Sample Degradation | Investigate the stability of this compound in plasma and during the sample preparation process. |
Issue 4: Carryover in Blank Injections
| Possible Cause | Troubleshooting Step |
| Contamination of the Autosampler | Clean the autosampler needle and injection port. |
| Strong Analyte Adsorption to Column | Use a more effective column wash method between injections. |
| High Concentration Sample Injected Previously | Inject several blank samples to ensure the system is clean before running the next sample set. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Quantification in Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation with organic solvent. | Partitioning of analyte between two immiscible liquid phases. | Analyte retention on a solid sorbent and elution with a solvent. |
| Recovery | Generally lower and more variable. | Good recovery, reported to be around 96% for similar compounds.[3] | High and reproducible recovery, can be >90%. |
| Matrix Effect | High potential for ion suppression due to residual phospholipids. | Effective at removing non-polar interferences like triacylglycerols. | Can provide the cleanest extracts, significantly reducing matrix effects. |
| Throughput | High, suitable for automation. | Moderate, can be automated. | Moderate to high, can be automated in 96-well plate format. |
| Cost | Low. | Low to moderate. | High. |
| Recommendation | Suitable for screening or when high sensitivity is not required. | A robust method for quantitative analysis. | Recommended for methods requiring the highest sensitivity and accuracy. |
Table 2: Typical LC-MS/MS Method Validation Parameters for this compound in Plasma
| Parameter | Typical Acceptance Criteria | Example Data (from literature for similar compounds) |
| Linearity (r²) | ≥ 0.99 | > 0.9968[4] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL[4] |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 9.14%[4] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 9.14%[4] |
| Intra-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | < 12.63%[4] |
| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | < 12.63%[4] |
| Recovery (%) | Consistent and reproducible | 85-110%[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from the method described by Ross et al. (2010) for the analysis of alkylresorcinols in human plasma.[1]
-
Sample Preparation:
-
To 200 µL of plasma in a glass tube, add 20 µL of the internal standard working solution (e.g., ²H₄-nonadecylresorcinol in methanol).
-
Add 1 mL of an ethanol/water mixture (1:1, v/v) and vortex for 10 seconds.
-
-
Extraction:
-
Add 3 mL of diethyl ether containing 60 µL of acetic acid.
-
Vortex vigorously for 2 minutes at room temperature.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step twice more with 3 mL of diethyl ether.
-
-
Evaporation and Reconstitution:
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., n-hexane/ethanol, 95:5, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol that can be adapted for this compound using a C18 or a mixed-mode SPE cartridge.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid and vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol or an appropriate solvent mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.
-
Protocol 3: Protein Precipitation (PPT)
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase to improve chromatographic compatibility. Alternatively, a direct injection of the supernatant may be possible but could lead to poorer peak shapes and faster column deterioration.
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 5-Heptadecylresorcinol Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 5-Heptadecylresorcinol (AR-C17) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring phenolic lipid with various reported health benefits, including antioxidant and anti-inflammatory properties.[1] Its structure, characterized by a long heptadecyl (C17) alkyl chain, makes it highly lipophilic and poorly soluble in aqueous solutions like cell culture media.[2] This limited water solubility can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental outcomes.[3]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Due to its lipophilic nature, organic solvents are necessary to dissolve this compound effectively. The most commonly recommended solvents for preparing high-concentration stock solutions are:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving lipophilic compounds for in vitro studies.
-
Methanol: Methanol has also been used to prepare stock solutions of alkylresorcinols.[4][5]
-
Ethanol: Ethanol can be an alternative to DMSO, but its cytotoxic potential at higher concentrations should be considered.[6][7]
-
Acetone: While effective for extraction and some chemical analyses, its high volatility and potential for cytotoxicity make it less common for direct use in cell culture.[4]
Q3: What is the maximum achievable concentration for a this compound stock solution?
Quantitative data on the solubility of this compound in various solvents is crucial for proper experimental design. The table below summarizes available data.
| Solvent | Concentration | Method | Source |
| DMSO | 100 mg/mL (286.89 mM) | Requires sonication | [3] |
| Methanol | 1 mg/mL | Standard dissolution | [4] |
Q4: How can I prepare working solutions from the stock solution for my in vitro assay?
The standard procedure is to perform a serial dilution of the high-concentration stock solution into the cell culture medium to achieve the desired final concentration. It is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells.
Q5: What is the maximum tolerable concentration of solvents in cell culture?
The tolerance of cell lines to organic solvents can vary. However, general guidelines are provided below. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
| Solvent | Recommended Max. Concentration | Notes | Source |
| DMSO | < 0.5% (v/v) | Some cell lines may tolerate up to 1-2%.[6] | [6] |
| Methanol | 0.1% - 1% (v/v) | Concentrations above 1% can be toxic to many cell lines.[2] | [2] |
| Ethanol | < 0.1% (v/v) | Can have cytotoxic effects at concentrations as low as 0.25%.[6] | [6][7] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the stock solution. | The concentration exceeds the solubility limit in the chosen solvent. | * Use a higher volume of solvent to prepare a lower concentration stock solution. * For DMSO stocks, use an ultrasonic bath to aid dissolution.[3] |
| The compound precipitates when added to the cell culture medium. | The final concentration of this compound is too high for the aqueous medium, or the solvent concentration is causing it to crash out. | * Lower the final concentration of this compound in your experiment. * Ensure the stock solution is added to the medium with vigorous mixing or vortexing to facilitate rapid dispersion. * Prepare an intermediate dilution in a serum-containing medium before adding to the final culture, as serum proteins can help stabilize lipophilic compounds. |
| Observed cytotoxicity in the vehicle control group. | The final concentration of the organic solvent is too high for the cell line being used. | * Reduce the final concentration of the solvent by preparing a more concentrated stock solution and using a smaller volume. * Switch to a less toxic solvent if possible. For example, if using ethanol, consider trying DMSO at a lower final concentration. |
| Inconsistent or non-reproducible experimental results. | Incomplete dissolution or precipitation of the compound is leading to inaccurate dosing. | * Visually inspect your stock and working solutions for any signs of precipitation before each use. * Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 348.57 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh out 34.86 mg of this compound.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.[3]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a 96-Well Plate Assay
Objective: To prepare a series of working concentrations ranging from 1 µM to 50 µM, ensuring the final DMSO concentration does not exceed 0.1%.
Procedure:
-
Intermediate Dilution: Thaw a 100 mM stock solution of this compound in DMSO. Prepare a 1:100 intermediate dilution by adding 10 µL of the 100 mM stock to 990 µL of complete cell culture medium. This will result in a 1 mM solution in a medium containing 1% DMSO. Mix thoroughly by vortexing.
-
Serial Dilutions:
-
To prepare a 50 µM working solution, add 5 µL of the 1 mM intermediate solution to 95 µL of complete cell culture medium in a well of your 96-well plate. The final DMSO concentration will be 0.05%.
-
To prepare a 25 µM working solution, add 2.5 µL of the 1 mM intermediate solution to 97.5 µL of complete cell culture medium. The final DMSO concentration will be 0.025%.
-
Continue with serial dilutions to achieve the desired lower concentrations.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the intermediate dilution's solvent (in this case, 1% DMSO in media) to the appropriate volume of media to achieve the highest final solvent concentration used in your experimental wells (e.g., 0.05% DMSO).
Visualizations
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway of this compound via SIRT3
This compound has been shown to exert protective effects in cells by activating the Sirtuin 3 (SIRT3) signaling pathway.[1][8] SIRT3 is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and cellular stress responses.
Caption: this compound activates SIRT3 to mitigate oxidative stress.
References
- 1. This compound Improves Aging-Associated Hepatic Fatty Acid Oxidation Dysfunction via Regulating Adipose Sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP1428526A1 - Formulation for fast dissolution of lipophilic compounds - Google Patents [patents.google.com]
- 8. This compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pathway in neurocytes - Food & Function (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
5-Heptadecylresorcinol: An Evaluation of its Antioxidant Capacity via DPPH Assay
For Immediate Release
This guide provides a comparative analysis of the antioxidant capacity of 5-Heptadecylresorcinol, a member of the alkylresorcinol family, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The information is intended for researchers, scientists, and professionals in the field of drug development and antioxidant research.
Comparative Antioxidant Activity
The antioxidant activity of this compound and other long-chain alkylresorcinols has been evaluated using the DPPH assay, a common method for assessing the free radical scavenging ability of a compound. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50/EC50 value signifies a higher antioxidant potency.
Studies indicate that the antioxidant activity of 5-n-alkylresorcinol homologues in the DPPH assay is not significantly dependent on the length of their alkyl side chain. Research on a series of alkylresorcinols (C15:0 to C23:0) demonstrated EC50 values in the range of 157 µM to 195 µM. This suggests that this compound (C17:0) exhibits a comparable antioxidant capacity within this range.
However, when compared to well-established antioxidant standards, long-chain 5-n-alkylresorcinols, including by extension this compound, have shown to be less potent in DPPH radical scavenging assays. Their EC50 values are notably higher than those of common antioxidants like Trolox and tocopherols, indicating a weaker radical scavenging activity in this particular chemical assay. It has been noted that while alkylresorcinols may exhibit protective effects in biological systems, their activity in chemical tests such as the DPPH assay is comparatively lower.
The following table summarizes the DPPH radical scavenging activity of this compound (inferred from its homologues) in comparison to several standard antioxidant compounds.
| Compound | IC50/EC50 Value (µM) | Reference |
| This compound (C17:0) | ~157 - 195 | |
| Ascorbic Acid | ~26.68 µg/mL (~151 µM) | |
| Trolox | ~3.77 µg/mL (~15 µM) | |
| Butylated Hydroxytoluene (BHT) | ~25 - 393 | |
| Ferulic Acid | Less active than ferulic acid |
Note: The EC50 range for this compound is inferred from data on homologous alkylresorcinols. Conversion of µg/mL to µM for Ascorbic Acid and Trolox is based on their respective molecular weights.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a generalized protocol for determining the antioxidant capacity of a compound using the DPPH assay, based on common laboratory practices.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Standard antioxidants (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve the desired concentration. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, create a series of dilutions to obtain a range of concentrations for testing.
-
Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidant in the same manner as the test compound.
3. Assay Procedure:
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the various concentrations of the test compound or standard antioxidant solutions to the respective wells.
-
Control and Blank:
-
Control: A mixture of the DPPH solution and the solvent used to dissolve the test compound.
-
Blank: The solvent used to dissolve the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time allows for the reaction between the antioxidant and the DPPH radical to reach a steady state.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
4. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of the test compound. The IC50 is the concentration that causes 50% inhibition of the DPPH radical.
Experimental Workflow
The following diagram illustrates the key steps involved in the DPPH assay for assessing the antioxidant capacity of this compound.
Caption: Workflow of the DPPH radical scavenging assay.
A Comparative Analysis of 5-Heptadecylresorcinol and 5-Pentadecylresorcinol for Drug Development
An in-depth guide for researchers and scientists on the physicochemical properties, biological activities, and mechanisms of action of two prominent alkylresorcinols.
5-Heptadecylresorcinol (AR-C17) and 5-Pentadecylresorcinol (AR-C15) are naturally occurring phenolic lipids found in the outer layers of cereal grains such as wheat and rye. As members of the alkylresorcinol family, they have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparative analysis of these two molecules, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in drug discovery and development.
Physicochemical Properties
A fundamental aspect of drug development is the characterization of the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. This compound and 5-Pentadecylresorcinol share a common resorcinol core, with their primary structural difference being the length of their saturated alkyl chains. This variation in chain length contributes to subtle differences in their physical properties.
| Property | This compound (AR-C17) | 5-Pentadecylresorcinol (AR-C15) |
| Molecular Formula | C₂₃H₄₀O₂ | C₂₁H₃₆O₂ |
| Molecular Weight | 348.6 g/mol [1] | 320.5 g/mol [2] |
| Melting Point | 91 - 93 °C[1] | 95.5 - 96 °C[2] |
| XLogP3 | 8.7 | 7.7 |
| Topological Polar Surface Area | 40.5 Ų | 40.5 Ų |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
Comparative Biological Activity
Both this compound and 5-Pentadecylresorcinol have demonstrated a range of biological effects in preclinical studies. Their efficacy can vary depending on the specific assay and cell type used.
Cytotoxicity
The cytotoxic potential of these compounds against various cell lines is a key area of investigation for their application as anticancer agents.
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| Mouse fibroblast (L929) | This compound (C17:0) | ~171 | [3][4] |
| Mouse fibroblast (L929) | 5-Pentadecylresorcinol (C15:0) | Not explicitly stated, but cytotoxicity decreases with shorter chain length. | [3][4] |
| Human colon cancer (HCT-116, HT-29) | Alkylresorcinols (general) | Growth inhibition observed, with cytotoxicity diminishing with increasing alkyl chain length. |
A study on a series of 5-n-alkylresorcinol homologs demonstrated that on a normal mouse fibroblast cell line (L929), this compound (C17:0) exhibited the highest cytotoxicity among the tested long-chain homologs, with an IC50 value in the range of 171–2142 µM for various homologs.[3][4] In studies on human colon cancer cell lines HCT-116 and HT-29, it was observed that the growth inhibitory effect of alkylresorcinols tends to decrease as the length of the alkyl chain increases.
Antioxidant Activity
The phenolic resorcinol core of both molecules confers antioxidant properties, enabling them to scavenge free radicals and protect against oxidative stress.
| Assay | This compound (AR-C17) | 5-Pentadecylresorcinol (AR-C15) | Reference |
| LDL Oxidation | Prevents Fe²⁺-induced peroxidation of fatty acids and phospholipids in liposomal membranes. | At 25 µmol/L, increased the lag time of copper-mediated LDL oxidation by 65 minutes. | [5] |
| Erythrocyte Membrane Protection | Not explicitly reported. | Protects erythrocyte membranes against H₂O₂-induced oxidation. | [5] |
Both compounds have been shown to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.[5] 5-Pentadecylresorcinol has been quantified to increase the lag time of LDL oxidation by 65 minutes at a concentration of 25 µmol/L.[5] this compound has also been shown to prevent iron-induced lipid peroxidation.[5]
Mechanisms of Action
The distinct biological effects of this compound and 5-Pentadecylresorcinol can be attributed to their different primary mechanisms of action at the cellular level.
This compound: Activation of the SIRT3/FOXO3a Signaling Pathway
This compound has been shown to exert its protective effects against oxidative stress and apoptosis through the activation of the Sirtuin 3 (SIRT3)/Forkhead box protein O3a (FOXO3a) signaling pathway.[6] SIRT3, a mitochondrial deacetylase, plays a crucial role in mitochondrial health and cellular stress response.
Upon activation by this compound, SIRT3 deacetylates and activates FOXO3a.[6] Activated FOXO3a then translocates to the nucleus, where it upregulates the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and catalase. This cascade of events leads to a reduction in reactive oxygen species (ROS) and protects the cell from oxidative damage and subsequent apoptosis.[6]
References
- 1. This compound | C23H40O2 | CID 181700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Pentadecylresorcinol | C21H36O2 | CID 76617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates oxidative damage and mitochondria-mediated apoptosis through activation of the SIRT3/FOXO3a signaling pathway in neurocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Heptadecylresorcinol and Butylated Hydroxytoluene (BHT) as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of the naturally derived 5-Heptadecylresorcinol and the synthetic antioxidant Butylated Hydroxytoluene (BHT). The information presented is based on available scientific literature and aims to provide an objective overview for research and development purposes.
Executive Summary
This compound, a phenolic lipid found in whole grains, and BHT, a widely used synthetic antioxidant, both exhibit free radical scavenging properties. However, their efficacy and mechanisms of action differ significantly. While BHT is a potent direct scavenger of free radicals, this compound demonstrates a broader mechanism that includes not only direct radical scavenging but also the activation of cellular antioxidant pathways, notably the Sirtuin 3 (Sirt3) signaling cascade.
Direct comparative studies providing quantitative data (e.g., IC50 values) for both compounds under identical experimental conditions are limited. However, existing research allows for a qualitative and semi-quantitative comparison. Evidence suggests that BHT is a more potent direct radical scavenger in certain assays like the DPPH assay, while some alkylresorcinols show comparable or slightly better activity in ABTS assays. It is important to note that long-chain alkylresorcinols like this compound have been reported to show weaker activity in DPPH assays compared to standards like Trolox and tocopherols.[1]
Data Presentation: A Comparative Overview
The following tables summarize the available data on the antioxidant efficacy of this compound and BHT. It is crucial to interpret this data with caution, as the values for each compound are often derived from different studies using varied experimental conditions.
Table 1: Comparison of Radical Scavenging Activity
| Antioxidant Assay | This compound | Butylated Hydroxytoluene (BHT) | Key Observations |
| DPPH Radical Scavenging | Reported to have weak activity; EC50 values are significantly higher than Trolox and tocopherols.[1] | IC50 values reported in the range of 7.61 µM to 8.5 µM.[2][3] | BHT appears to be a more potent direct scavenger of the DPPH radical.[2] |
| ABTS Radical Scavenging | Shorter-chain alkylresorcinols (e.g., olivetol) show slightly better activity than BHT.[2] | IC50 values reported around 2.06 µM.[2] | Alkylresorcinols, in general, demonstrate comparable or slightly superior activity to BHT in this assay.[2] |
Table 2: Comparison of Lipid Peroxidation Inhibition
| Assay | This compound | Butylated Hydroxytoluene (BHT) | Key Observations |
| Lipid Peroxidation Inhibition | Alkylresorcinols have been shown to inhibit lipid peroxidation in biological membranes.[4] | A well-established inhibitor of lipid peroxidation.[4] | Both compounds are effective at inhibiting lipid peroxidation, though direct comparative quantitative data is scarce.[4] |
Mechanisms of Antioxidant Action
The antioxidant properties of this compound and BHT stem from different primary mechanisms.
This compound: A Dual-Action Antioxidant
-
Direct Radical Scavenging: The resorcinol moiety of the molecule can donate a hydrogen atom to neutralize free radicals, a characteristic feature of phenolic antioxidants.
-
Upregulation of the Sirt3 Signaling Pathway: this compound has been shown to increase the expression of Sirtuin 3 (Sirt3), a mitochondrial deacetylase.[5] Sirt3 activation leads to the deacetylation and activation of downstream targets such as Forkhead box protein O3 (FOXO3a). This, in turn, promotes the expression of antioxidant enzymes and stimulates autophagy, a cellular process that removes damaged mitochondria, thereby reducing a major source of intracellular reactive oxygen species (ROS).
Butylated Hydroxytoluene (BHT): A Classic Radical Scavenger
BHT's antioxidant activity is primarily attributed to its ability to act as a chain-breaking antioxidant.[6] The phenolic hydroxyl group can donate a hydrogen atom to peroxyl radicals, converting them into hydroperoxides and terminating the lipid peroxidation chain reaction. The bulky tert-butyl groups on the BHT molecule stabilize the resulting phenoxyl radical, preventing it from initiating new oxidation chains.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Figure 1: Antioxidant Signaling Pathway of this compound.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Figure 2: General Workflow for In Vitro Antioxidant Assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of the test compounds (this compound and BHT) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a specific volume of the test compound or standard dilution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard dilution to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be quantified spectrophotometrically.
Methodology:
-
Induction of Lipid Peroxidation:
-
Prepare a lipid-rich sample, such as a linoleic acid emulsion or a tissue homogenate.
-
Induce lipid peroxidation using an initiator, for example, by incubating with a Fenton reagent (FeSO4 and H2O2).
-
Run parallel experiments with the addition of various concentrations of the test compounds (this compound and BHT).
-
-
TBARS Reaction:
-
To the reaction mixture, add a solution of trichloroacetic acid (TCA) to precipitate proteins and stop the reaction.
-
Centrifuge the mixture and collect the supernatant.
-
Add a solution of thiobarbituric acid (TBA) to the supernatant.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 20 minutes) to allow the color to develop.
-
-
Data Analysis:
-
Cool the samples and measure the absorbance of the pink-colored complex at 532 nm.
-
Calculate the percentage of inhibition of lipid peroxidation.
-
Determine the IC50 value for each compound.
-
Conclusion
Both this compound and BHT are effective antioxidants, but they operate through distinct primary mechanisms and exhibit varying potencies in different in vitro assays. BHT is a highly efficient direct radical scavenger. This compound, while also capable of direct radical scavenging, offers the additional benefit of activating the endogenous Sirt3-mediated antioxidant defense system.
For applications requiring potent, direct inhibition of radical-initiated oxidation, BHT remains a benchmark. However, for applications where a broader, more physiological antioxidant effect is desired, including the enhancement of cellular resilience to oxidative stress, this compound presents a compelling natural alternative. The choice between these two antioxidants will ultimately depend on the specific application, the desired mechanism of action, and the context of use. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative efficacies.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]
- 3. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 5-Heptadecylresorcinol
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. 5-Heptadecylresorcinol, a member of the alkylresorcinol family, has garnered interest for its potential biological activities. Its analysis is predominantly carried out using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two analytical techniques for the analysis of this compound, supported by experimental data and detailed methodologies.
Principle of Separation
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a non-volatile compound like this compound, HPLC is a direct method of analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for volatile and thermally stable compounds.[1] Since this compound is not inherently volatile, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3][4] This is a key difference in the workflow between the two techniques.
Performance Comparison
Both HPLC and GC-MS are powerful techniques for the quantification of alkylresorcinols. Studies comparing the two methodologies for similar compounds have found them to be equally suitable, with some minor systematic differences.[5] The choice between the two often depends on the specific requirements of the analysis, such as sample matrix, desired sensitivity, and available equipment.
The following table summarizes the key performance parameters for HPLC and GC-MS methods tailored for the analysis of alkylresorcinols, based on published data.[3]
| Performance Parameter | HPLC (LC-MS/MS) | GC-MS |
| Linearity (Concentration Range) | 0.001–5 µg/mL | 0.001–5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 2.0–8.4 µg/g | 2.0–6.1 µg/g |
| Accuracy (Spiked Recoveries) | 89.05%–99.06% | 94.17%–99.15% |
| Precision (Relative Standard Deviation - RSD) | 2.21%–4.17% | 2.94%–4.87% |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both HPLC and GC-MS analysis of this compound.
HPLC Method for this compound
This method is adapted from a validated procedure for the analysis of resorcinol derivatives.[6]
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase.
-
If necessary, perform a solid-phase extraction (SPE) for cleanup and enrichment, particularly for complex matrices.[3]
-
Filter the final solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.8) and an organic solvent (e.g., acetonitrile).[6] The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 0.6-1.0 mL/min.[6]
-
Detection: UV detector set at an appropriate wavelength (e.g., 280 nm) or a mass spectrometer for higher selectivity and sensitivity (LC-MS).[6]
GC-MS Method for this compound
This protocol is based on established methods for alkylresorcinol analysis which require a derivatization step.[3]
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample using an organic solvent like ethyl acetate with the aid of ultrasonication.[3]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Perform a silanization derivatization by adding a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heating to convert the hydroxyl groups to trimethylsilyl ethers.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the derivatized analyte.
-
Injection: Splitless mode for trace analysis.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[3]
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflows for both HPLC and GC-MS analysis of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS [spkx.net.cn]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of gas chromatography-mass spectrometry and high-performance liquid chromatography with coulometric electrode array detection for determination of alkylresorcinol metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
comparing the bioavailability of different 5-alkylresorcinol homologs
For Researchers, Scientists, and Drug Development Professionals
Alkylresorcinols (ARs), a class of phenolic lipids found in high concentrations in the outer layers of whole grains like wheat and rye, are gaining attention for their potential health benefits and as biomarkers of whole-grain intake. These compounds are characterized by a dihydroxybenzene ring and a long, odd-numbered alkyl chain. The length of this alkyl chain varies, giving rise to different homologs, primarily ranging from C15:0 to C25:0. Understanding the comparative bioavailability of these homologs is crucial for assessing their physiological effects and for the accurate interpretation of their concentrations in biological samples. This guide provides an objective comparison of the bioavailability of different 5-alkylresorcinol homologs, supported by experimental data.
Comparative Bioavailability of 5-Alkylresorcinol Homologs
The bioavailability of 5-alkylresorcinol homologs is not uniform across the different chain lengths. Research indicates a direct relationship between the length of the alkyl side chain and the relative bioavailability of the homolog.
A key human kinetic study investigated the plasma response to a single dose of rye bran, which is rich in a variety of AR homologs. The findings from this study, which are summarized in the table below, demonstrate that the relative bioavailability of ARs increases with an increasing length of the alkyl side chain[1].
| Homolog | Alkyl Chain Length | Relative Bioavailability Trend | Key Findings |
| C17:0 | 17 carbons | Lower | The relative bioavailability of different homologs was found to increase with the increasing length of the AR side chain[1]. Shorter-chain homologs exhibit lower relative bioavailability compared to their longer-chain counterparts. |
| C19:0 | 19 carbons | Intermediate | Following the observed trend, the bioavailability of C19:0 is intermediate between the shorter C17:0 and the longer C21:0 and C23:0 homologs. |
| C21:0 | 21 carbons | Higher | As the alkyl chain length increases, so does the relative bioavailability[1]. C21:0 shows a higher relative bioavailability than C17:0 and C19:0. |
| C23:0 | 23 carbons | Higher | Continuing the trend, C23:0 demonstrates one of the highest relative bioavailabilities among the common AR homologs. |
| C25:0 | 25 carbons | Highest | The positive correlation between alkyl chain length and bioavailability suggests that C25:0 has the highest relative bioavailability among the studied homologs[1]. |
This trend suggests differences in the absorption and/or metabolism of the individual homologs. While the overall absorption of total alkylresorcinols is estimated to be between 50-70%, the distribution of specific homologs in plasma is skewed towards those with longer alkyl chains.
Experimental Protocols
The data presented above is based on human kinetic studies designed to measure the appearance and clearance of alkylresorcinol homologs in the plasma after a controlled oral dose. A representative experimental protocol is detailed below.
Objective: To determine the plasma kinetics and relative bioavailability of 5-alkylresorcinol homologs.
Study Design: A single-dose, open-label study.
Participants: A small cohort of healthy human volunteers (e.g., n=6)[1].
Intervention:
-
Washout Period: Participants follow a diet free of whole-grain wheat and rye products for a specified period (e.g., one week) to minimize baseline levels of alkylresorcinols in the plasma.
-
Dosing: After an overnight fast, participants consume a standardized meal containing a known amount of alkylresorcinols from a whole-grain source. For example, 120g of rye bran containing a total of 190 mg of alkylresorcinols has been used[1].
-
Blood Sampling: Blood samples are collected at multiple time points before (baseline) and after the meal. A typical sampling schedule might be at 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-ingestion.
Analytical Method:
-
Plasma Separation: Blood samples are centrifuged to separate plasma.
-
Extraction: Alkylresorcinols and an internal standard (e.g., a synthetic AR homolog not found in nature) are extracted from the plasma using a suitable organic solvent.
-
Purification: The extract is purified using solid-phase extraction to remove interfering substances.
-
Derivatization: The hydroxyl groups of the alkylresorcinols are derivatized (e.g., silylated) to improve their volatility and thermal stability for gas chromatography.
-
Quantification: The concentrations of the individual alkylresorcinol homologs are determined using gas chromatography-mass spectrometry (GC-MS).
Pharmacokinetic Analysis: The plasma concentration-time data for each homolog is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of the total exposure to the homolog over time, which is used to determine relative bioavailability.
-
Apparent Half-life (t½): The time it takes for the plasma concentration of the homolog to decrease by half. Studies have shown an apparent half-life of approximately 5 hours for all homologs[1].
Experimental Workflow for Assessing 5-Alkylresorcinol Bioavailability
References
The Gold Standard for Rye Intake: Validating 5-Heptadecylresorcinol as a Superior Biomarker
A comprehensive guide for researchers and drug development professionals on the in vivo validation of 5-Heptadecylresorcinol (HDR) as a biomarker for rye intake, comparing its performance against other alternatives with supporting experimental data.
The accurate assessment of dietary intake is a cornerstone of nutritional research and clinical trials. For studies investigating the health effects of whole-grain rye, a reliable biomarker is indispensable. Among the candidates, this compound (C17:0), a member of the alkylresorcinol (AR) family, has emerged as a highly specific and sensitive indicator of rye consumption. This guide provides an objective comparison of HDR with other proposed biomarkers, supported by experimental evidence, to assist researchers in selecting the most appropriate tool for their in vivo studies.
Performance Comparison: this compound vs. Alternative Biomarkers
This compound's utility as a biomarker for rye intake is best understood in comparison to other potential markers. The following table summarizes the key performance characteristics of HDR and its main alternatives.
| Biomarker Class | Specific Biomarker(s) | Matrix | Sensitivity & Dose-Response | Specificity for Rye | Key Advantages | Limitations |
| Alkylresorcinols | This compound (C17:0) | Plasma, Adipose Tissue, Erythrocytes | High . Plasma levels correlate well with rye intake in a dose-dependent manner[1][2]. A single fasting plasma sample can reflect intake over a 6-week period with high reproducibility[3]. | High . The ratio of C17:0 to C21:0 can distinguish between rye and wheat intake[4][5][6]. | Well-validated in numerous human studies; long half-life in adipose tissue allows for long-term intake assessment. | Also present in whole wheat, but the homologue ratio provides specificity. |
| Benzoxazinoids | DIBOA, DIMBOA, and their metabolites | Plasma, Urine | Moderate . Plasma concentrations of metabolites like N-(2-hydroxyphenyl) acetamide (HPAA) increase with rye intake[7]. | Moderate to High . Present in rye and wheat, but profiles may differ. | Reflects more recent intake. | Less extensively validated than alkylresorcinols; influenced by food processing. |
| Phenylacetamides | 2-HPA-S, 2-HHPA-S | Plasma | Moderate . Increased plasma concentrations observed after high-fiber rye intervention[8]. | Low to Moderate . Also associated with other dietary components and gut microbiota metabolism. | May reflect metabolic effects of rye consumption. | Not specific to rye intake alone. |
| Gut Microbial Metabolites | Indolepropionic acid, Enterolactone | Plasma, Urine | Variable . Levels are influenced by individual gut microbiota composition. | Low . Not specific to rye, as production is influenced by a wide range of dietary fibers. | May provide insights into the physiological effects of rye fiber. | High inter-individual variability; not a direct measure of intake. |
In Vivo Validation of this compound: A Closer Look
Human intervention studies have consistently demonstrated a strong correlation between the intake of whole-grain rye and the concentration of this compound in biological samples.
Dose-Response Relationship
In a randomized crossover study, plasma AR concentrations were significantly higher after a whole-grain diet period compared to a refined-grain period (P < 0.0001) and were well-correlated with the average daily AR intake estimated from food records (Spearman's r = 0.58, P < 0.001)[1]. Another study showed that plasma AR concentrations increased with the daily intake of whole grains, allowing for the distinction between low and high consumers[9]. Specifically, after a 4-week period of consuming whole-grain rye bread, plasma AR concentrations were significantly elevated (352 +/- 24.7 nmol/L) compared to a wheat bread period (36.6 +/- 4.2 nmol/L)[4].
Reproducibility
The reproducibility of plasma AR as a biomarker has been shown to be high. In a 6-week intervention study with men, the intraclass correlation coefficient (ICC) for plasma AR was high (ICC = 0.90 for the first intervention period and 0.88 for the second), indicating that a single fasting plasma sample can reliably estimate the mean plasma AR concentration over this period[3].
Experimental Protocols
Accurate quantification of this compound is critical for its use as a biomarker. The following provides a general workflow and a detailed experimental protocol for the analysis of HDR in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and validated method.
Experimental Workflow for HDR Quantification
Caption: Workflow for the quantification of this compound in plasma.
Detailed LC-MS/MS Protocol for this compound Analysis
This protocol is a synthesized example based on common methodologies described in the literature[10][11].
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., C19:0-d4 alkylresorcinol).
-
Perform a supported liquid extraction (SLE) using a 96-well plate.
-
Apply the plasma-internal standard mixture to the SLE plate and allow it to absorb.
-
Elute the alkylresorcinols with an appropriate organic solvent (e.g., acetone or diethyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A normal-phase column (e.g., 5 cm NH2) is often used.
-
Mobile Phase: A gradient of a non-polar solvent like heptane and a more polar solvent.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 10-25 µL.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative or positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each alkylresorcinol homologue (including C17:0) and the internal standard are monitored.
-
3. Quantification:
-
A calibration curve is constructed using known concentrations of this compound standards.
-
The concentration of HDR in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Logical Relationships
The utility of this compound as a biomarker is based on its metabolic pathway from dietary intake to circulation.
Caption: Metabolic pathway of this compound from intake to measurement.
Conclusion
The in vivo validation of this compound has robustly established it as a superior biomarker for whole-grain rye intake. Its high sensitivity, dose-dependent response, and the specificity afforded by the homologue ratio make it a more reliable and accurate measure than other proposed biomarkers. For researchers conducting studies on the health effects of rye, the quantification of plasma this compound provides a validated and objective measure of compliance and exposure.
References
- 1. Alkylresorcinols as biomarkers of whole-grain wheat and rye intake: plasma concentration and intake estimated from dietary records [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic changes in response to varying whole-grain wheat and rye intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducibility of plasma alkylresorcinols during a 6-week rye intervention study in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-grain rye bread consumption by women correlates with plasma alkylresorcinols and increases their concentration compared with low-fiber wheat bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylresorcinols from whole-grain wheat and rye are transported in human plasma lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Present Status and Perspectives on the Use of Alkylresorcinols as Biomarkers of Wholegrain Wheat and Rye Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers of Whole-Grain and Cereal-Fiber Intake in Human Studies: A Systematic Review of the Available Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite Biomarkers Linking a High-Fiber Rye Intervention with Cardiometabolic Risk Factors: The RyeWeight Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma alkylresorcinols as a biomarker of whole-grain food consumption in a large population: results from the WHOLEheart Intervention Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Alkylresorcinol Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the diverse biological activities of alkylresorcinol derivatives, supported by comparative data and detailed experimental insights.
Alkylresorcinols, a class of phenolic lipids found in various natural sources like whole grains, bacteria, and fungi, are gaining significant attention in the scientific community for their wide spectrum of biological activities. These activities, ranging from potent enzyme inhibition to antimicrobial and antioxidant effects, are intricately linked to the unique structural features of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different alkylresorcinol derivatives, focusing on how modifications in their alkyl chain length and substitution patterns influence their biological efficacy.
Key Biological Activities and Structure-Activity Relationship Insights
The biological prowess of alkylresorcinols is primarily attributed to their amphipathic nature, consisting of a hydrophilic resorcinol (1,3-dihydroxybenzene) head and a hydrophobic alkyl tail. The interplay between these two moieties dictates their interaction with biological targets.
Enzyme Inhibition: Alkylresorcinols have demonstrated significant inhibitory effects on various enzymes, most notably tyrosinase, cyclooxygenases (COX-1 and COX-2), and lipoxygenases (LOX).
-
Tyrosinase Inhibition: A key enzyme in melanin biosynthesis, tyrosinase is a major target for skin-lightening agents. The inhibitory activity of 4-alkylresorcinols against tyrosinase is strongly dependent on the length of the alkyl chain. Generally, an increase in chain length from C4 to C8 enhances inhibitory potency, after which a plateau or slight decrease is observed. The resorcinol moiety is crucial for activity, likely through chelation of the copper ions in the enzyme's active site.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These enzymes are key players in the inflammatory cascade. While specific data for a homologous series of alkylresorcinols is limited, studies on related phenolic compounds suggest that the lipophilicity and chain length of the alkyl substituent can influence the inhibitory potency against COX and LOX enzymes.
Antimicrobial Activity: The antimicrobial properties of alkylresorcinols are well-documented, with their efficacy being highly dependent on the alkyl chain length. A "cut-off" effect is often observed, where the antimicrobial activity increases with chain length up to a certain point (typically C12-C16 for many bacteria), after which it decreases. This is attributed to the balance between the compound's ability to partition into the microbial cell membrane and its solubility in the aqueous environment. The phenolic hydroxyl groups are also critical for activity, likely by disrupting membrane potential and integrity.
Antioxidant Activity: Alkylresorcinols exhibit antioxidant properties through various mechanisms, including free radical scavenging and modulation of cellular antioxidant defense pathways. The resorcinol ring, with its hydroxyl groups, is the primary site of radical scavenging. While the direct impact of alkyl chain length on radical scavenging activity (as measured by DPPH or ORAC assays) is not always linear, the lipophilicity imparted by the alkyl chain can influence the localization of the antioxidant within different cellular compartments. Furthermore, alkylresorcinols have been shown to activate the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of various alkylresorcinol derivatives, providing a basis for comparative analysis.
Table 1: Tyrosinase Inhibitory Activity of 4-Alkylresorcinol Derivatives
| Derivative | Alkyl Chain Length | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Butylresorcinol | C4 | 21 | Kojic Acid | 13 |
| 4-Pentylresorcinol | C5 | 15 | Kojic Acid | 13 |
| 4-Hexylresorcinol | C6 | 16 | Kojic Acid | 13 |
| 4-Heptylresorcinol | C7 | 12 | Kojic Acid | 13 |
| 4-Octylresorcinol | C8 | 10 | Kojic Acid | 13 |
Table 2: Antimicrobial Activity (MIC) of 5-n-Alkylresorcinols
| Derivative | Alkyl Chain Length | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| 5-n-Heptylresorcinol | C7 | 125 | 250 | >500 |
| 5-n-Nonylresorcinol | C9 | 62.5 | 125 | 250 |
| 5-n-Undecylresorcinol | C11 | 31.2 | 62.5 | 125 |
| 5-n-Tridecylresorcinol | C13 | 15.6 | 31.2 | 62.5 |
| 5-n-Pentadecylresorcinol | C15 | 31.2 | 62.5 | 125 |
| 5-n-Heptadecylresorcinol | C17 | 62.5 | 125 | 250 |
Table 3: Antioxidant Activity of Alkylresorcinol Derivatives
| Derivative | Assay | Activity | Reference Compound | Activity |
| Olivetol (5-Pentylresorcinol) | DPPH IC50 | 17.77 µM | BHT | 7.61 µM |
| Olivetol (5-Pentylresorcinol) | ABTS IC50 | 1.94 µM | BHT | 2.06 µM |
Table 4: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Activity
| Derivative | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| General Alkylresorcinols | COX-1 | Data not consistently available for a homologous series. | Indomethacin | ~0.1-1 |
| General Alkylresorcinols | COX-2 | Data not consistently available for a homologous series. | Celecoxib | ~0.05-0.5 |
| General Alkylresorcinols | 5-LOX | Data not consistently available for a homologous series. | Zileuton | ~0.5-5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted for determining the MIC of lipophilic compounds like alkylresorcinols.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Alkylresorcinol Solutions:
-
Prepare a stock solution of the alkylresorcinol derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations. The final volume in each well should be 50 µL. To enhance solubility, a small percentage of a non-ionic surfactant like Tween 80 (e.g., 0.001%) can be included in the medium[1].
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the alkylresorcinol that completely inhibits visible growth of the microorganism.
-
Enzyme Inhibition Assays
-
Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).
-
L-DOPA solution (2 mM in phosphate buffer, pH 6.8).
-
Alkylresorcinol derivatives dissolved in DMSO.
-
Phosphate buffer (50 mM, pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the alkylresorcinol solution.
-
Add 140 µL of phosphate buffer and 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome formation is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Reagents:
-
COX-1 or COX-2 enzyme.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme as a cofactor.
-
Arachidonic acid as the substrate.
-
Alkylresorcinol derivatives dissolved in DMSO.
-
Stannous chloride solution to stop the reaction.
-
-
Assay Procedure:
-
In a reaction tube, combine the reaction buffer, heme, and the COX enzyme.
-
Add the alkylresorcinol solution at various concentrations and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific time (e.g., 2 minutes).
-
Stop the reaction by adding stannous chloride.
-
The product (e.g., Prostaglandin E2) is quantified using a suitable method, such as an Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.
-
-
Reagents:
-
Soybean lipoxygenase solution (e.g., in borate buffer, pH 9.0).
-
Linoleic acid as the substrate.
-
Alkylresorcinol derivatives dissolved in DMSO.
-
Borate buffer (0.2 M, pH 9.0).
-
-
Assay Procedure:
-
In a quartz cuvette, mix the borate buffer and the lipoxygenase solution.
-
Add the alkylresorcinol solution at various concentrations and incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding the linoleic acid solution.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Antioxidant Activity Assays
-
Reagents:
-
DPPH solution (0.1 mM in methanol).
-
Alkylresorcinol derivatives dissolved in methanol.
-
Methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the alkylresorcinol solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance in the presence of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.
-
-
Reagents:
-
Fluorescein sodium salt solution (e.g., 10 nM in phosphate buffer, pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (e.g., 240 mM in phosphate buffer).
-
Trolox (a water-soluble vitamin E analog) as a standard.
-
Alkylresorcinol derivatives dissolved in a suitable solvent.
-
Phosphate buffer (75 mM, pH 7.4).
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of the alkylresorcinol solution or Trolox standard at various concentrations.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as Trolox equivalents (TE) per unit of the sample.
-
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Structure-Activity Relationship (SAR) of Alkylresorcinols.
Caption: Activation of the Nrf2/ARE Signaling Pathway by Alkylresorcinols.[2][3]
Caption: Experimental Workflow for MIC Determination.
Conclusion
The structure-activity relationships of alkylresorcinol derivatives are a fascinating area of study with significant implications for drug discovery and development. The length and nature of the alkyl chain, in concert with the phenolic resorcinol head, finely tune the biological activities of these compounds. This guide provides a foundational understanding of these relationships, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this promising class of natural products. Further systematic studies on a wider range of derivatives will undoubtedly uncover more nuanced SARs and pave the way for the design of novel therapeutic agents with enhanced efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 5-Heptadecylresorcinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 5-Heptadecylresorcinol, a combustible solid with significant environmental hazards. Adherence to these protocols is critical for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling Precautions
This compound is classified as a combustible solid and an eye irritant.[1] It is also designated as EPA Hazardous Waste Code U201 due to its resorcinol classification.[1][2] Furthermore, with a Water Hazard Class 3 rating, it is considered highly hazardous to aquatic life and must not be released into sewer systems or waterways.
Personal Protective Equipment (PPE): Before handling this compound, personnel must wear appropriate PPE, including:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A lab coat
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions. This compound, as a resorcinol, is incompatible with alkalis, strong oxidizers, acetanilide, albumin, antipyrine, camphor, iron salts, menthol, and spirit nitrous ether.[3] It can also have a potentially explosive reaction with concentrated nitric acid.[3]
-
-
Containerization:
-
Use a designated, leak-proof, and sealable container for collecting this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.
-
Ensure the container is properly labeled with the full chemical name ("this compound"), the words "Hazardous Waste," and the EPA waste code "U201."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
Store it separately from incompatible materials as listed above.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for scheduling a waste collection.
-
-
Empty Container Disposal:
-
A container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being considered non-hazardous.
-
The rinsate from this process must be collected and disposed of as hazardous waste along with the this compound.
-
After triple-rinsing and allowing the container to dry completely, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.[4]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Classification | Source |
| EPA Hazardous Waste Code | U201 | [1][2] |
| Storage Class | 11 (Combustible Solids) | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1] |
| GHS Hazard Statement | H319 (Causes serious eye irritation) | [1] |
| Incompatibilities | Alkalis, strong oxidizers, concentrated nitric acid, certain metals and compounds | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5-Heptadecylresorcinol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance for the safe handling and disposal of 5-Heptadecylresorcinol. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Summary
This compound is classified as a hazardous chemical. The primary and immediate health hazard is serious eye irritation . It is a combustible solid, and like many powdered substances, can become airborne during handling, posing an inhalation risk.
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.[1]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[1][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Specifications and Best Practices |
| Weighing and Preparing Solutions | - Nitrile or Neoprene Gloves- Safety Goggles or a Face Shield- Laboratory Coat | - Gloves: Double gloving is recommended. Ensure gloves have a sufficient breakthrough time for the solvents being used. Check manufacturer's chemical resistance data.[4][5][6]- Eye Protection: A full face shield is preferred to provide maximum protection against splashes and airborne particles.[7][8]- Lab Coat: Must be fully buttoned. |
| Conducting Reactions and Analyses | - Nitrile or Neoprene Gloves- Safety Goggles- Laboratory Coat | - Maintain all PPE as described above. |
| Handling Spills | - Chemical-resistant Gloves (Nitrile or Neoprene)- Chemical Splash Goggles- Face Shield- Chemical-resistant Apron or Coveralls- Respiratory Protection (if significant dust is generated) | - Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if there is a risk of inhaling dust. |
| Waste Disposal | - Nitrile or Neoprene Gloves- Safety Goggles- Laboratory Coat | - Wear appropriate PPE when handling waste containers. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed protocol for the safe handling of this compound, from initial preparation to the completion of the experimental work.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[7]
-
Assemble all necessary equipment and reagents before starting.
-
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood to minimize the risk of dust inhalation.
-
Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering.
-
Tare a clean, sealable container on the balance.
-
Carefully transfer the desired amount of this compound to the tared container using a clean spatula.
-
Keep the stock container closed as much as possible.
-
Once the desired amount is weighed, securely close the container.
-
-
Dissolving the Compound:
-
Add the solvent to the container with the weighed this compound inside the chemical fume hood.
-
If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent vapor release.
-
Once dissolved, the solution can be handled with standard laboratory precautions for chemical solutions.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent.
-
Wipe down the work surface in the fume hood with a damp cloth or towel.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all unused this compound powder in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated disposable items such as gloves, weigh boats, and bench paper should be collected in a separate, labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plastic.
-
-
Waste Pickup:
-
Follow your institution's procedures for hazardous waste pickup. Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Visual Diagrams
The following diagrams illustrate the key safety and handling workflows.
Caption: Safe handling workflow for this compound.
Caption: PPE selection guide for different tasks.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. saltworkstech.com [saltworkstech.com]
- 6. Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
